ML-00253764 hydrochloride
Description
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Properties
IUPAC Name |
2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMGPQDDCBFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of ML-00253764 hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, non-peptidic, and brain-penetrant small molecule identified as a selective antagonist of the Melanocortin 4 Receptor (MC4R).[1] Its primary mechanism of action involves the competitive inhibition of agonist binding to MC4R, a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis and body weight.[1][2] Beyond its well-documented role in preventing cachexia in preclinical models, recent studies have elucidated a novel anticancer activity.[3][4] This is mediated through the inhibition of downstream signaling pathways, including the ERK1/2 and Akt pathways, leading to antiproliferative and proapoptotic effects in cancer cells expressing MC4R.[5][6] This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.
Introduction to the Melanocortin 4 Receptor (MC4R)
The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system's melanocortin system.[3] As a GPCR, its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events, primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This signaling pathway is fundamental to the regulation of food intake and energy expenditure.[2] Dysregulation of the MC4R pathway is associated with obesity and cachexia.[3] Emerging evidence also points to the expression and functional role of MC4R in various cancer types, including glioblastoma and melanoma, where it can promote cell proliferation and survival.[4][8]
Core Mechanism of Action: MC4R Antagonism
ML-00253764 acts as a direct antagonist at the MC4R. It competitively binds to the receptor, thereby blocking the binding of endogenous agonists like α-MSH.[1] This antagonism prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent activation of adenylyl cyclase, resulting in a decrease in cAMP production.[7] Some evidence also suggests ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the MC4R.[3]
The selectivity profile of ML-00253764 demonstrates a clear preference for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, making it a valuable tool for selectively probing MC4R function.[1][7]
Anticancer Mechanism: Inhibition of Pro-Survival Pathways
In cancer cells expressing MC4R, such as glioblastoma and melanoma, receptor activation has been linked to the stimulation of pro-survival and proliferative signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] ML-00253764 has been shown to exert antiproliferative and proapoptotic effects by inhibiting the phosphorylation, and thus the activation, of both ERK1/2 and Akt.[5][6][8] This action is dependent on the presence of MC4R, as the effect is significantly diminished in MC4R-null cells.[4] The reduction in ERK1/2 and Akt signaling leads to decreased proliferation and the downregulation of anti-apoptotic proteins like BCL-XL, ultimately promoting programmed cell death.[6]
Data Presentation
Table 1: Receptor Binding Affinity and Functional Antagonism
This table summarizes the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound for human melanocortin receptors.
| Parameter | Receptor | Value (µM) | Reference |
| Binding Affinity (Ki) | hMC4R | 0.16 | [1][7] |
| Functional Antagonism (IC50) | hMC4R | 0.103 - 0.32 | [1] |
| hMC3R | 0.81 | [1] | |
| hMC5R | 2.12 | [1] |
Table 2: In Vitro Anticancer Activity
This table presents the half-maximal inhibitory concentration (IC50) for the antiproliferative effects of ML-00253764 in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 Value | Reference |
| U-118 | Glioblastoma | 6.56 µM | [5] |
| A-2058 | Melanoma (B-raf V600E) | 11.1 nM | [4] |
| WM 266-4 | Melanoma (B-raf V600D) | 33.7 nM | [4] |
| A-2058 Clone 1 (MC4R null) | Melanoma | 360.1 nM | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ML-00253764 for the MC4R.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the lysate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.
-
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Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (5-10 µg protein/well).
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Add 25 µL of a range of concentrations of ML-00253764 (the competitor ligand).
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Add 25 µL of a fixed concentration of a radiolabeled MC4R agonist, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH), typically at a concentration near its Kd.
-
Define non-specific binding by adding a high concentration of an unlabeled agonist (e.g., 1 µM NDP-α-MSH) in separate wells.
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Harvesting and Data Analysis:
-
Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, and measure radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.
-
Cell Seeding:
-
Seed HEK293 cells expressing MC4R into a 96-well plate at a density that yields a confluent monolayer the next day.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add varying concentrations of ML-00253764 to the wells and incubate for 15 minutes.
-
Add a fixed concentration of an MC4R agonist (e.g., NDP-α-MSH at its EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).
-
Generate a dose-response curve by plotting the cAMP level against the concentration of ML-00253764.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for ERK/Akt Phosphorylation
This protocol assesses the effect of ML-00253764 on key signaling proteins in cancer cells.
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., A-2058 melanoma cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with desired concentrations of ML-00253764 for various time points (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 min at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-Akt (p-Akt), and total Akt.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.sssup.it [iris.sssup.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
ML-00253764 Hydrochloride: A Selective MC4R Antagonist Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R). As a brain-penetrant compound, it holds significant promise for investigating the physiological roles of the MC4R and for the development of therapeutics targeting conditions such as cachexia. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysregulation of the MC4R signaling cascade is associated with obesity and other metabolic disorders.[2] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while the agouti-related protein (AgRP) acts as an endogenous antagonist.[3]
This compound, with the chemical name 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule antagonist that selectively targets the MC4R.[4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies.[5][6] This guide details the quantitative pharmacology of this compound and provides methodologies for its evaluation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the human melanocortin-4 receptor.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Value (µM) | Reference |
| Ki | hMC4R | 0.16 | [4] |
| IC50 | hMC4R | 0.103 | [4] |
| IC50 (NDP-α-MSH displacement) | hMC4R | 0.32 | [4] |
| IC50 (NDP-α-MSH displacement) | hMC3R | 0.81 | [4] |
| IC50 (NDP-α-MSH displacement) | hMC5R | 2.12 | [4] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Agonist | ML-00253764 Concentration | Effect | Reference |
| cAMP Production | MC4R-expressing HEK293 cells | [NDP]-α-MSH | 100 µM | 20% decrease in cAMP | [4] |
| cAMP Production | MC3R-expressing cells | [NDP]-α-MSH | 100 µM | No effect | [4] |
| cAMP Production | MC5R-expressing cells | [NDP]-α-MSH | 100 µM | No effect | [4] |
Table 3: In Vivo Efficacy in a Mouse Model of Tumor-Induced Weight Loss
| Animal Model | Dosing Regimen | Outcome | Reference |
| CT-26 tumor-bearing BALB/c mice | 3, 10, or 30 mg/kg (s.c.), once daily | Protection against tumor-induced body weight loss | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the human MC3R, MC4R, and MC5R.
Materials:
-
HEK293 cells stably expressing either hMC3R, hMC4R, or hMC5R.
-
Binding Buffer: 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.2.
-
Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH ([125I]NDP-α-MSH).
-
Non-specific binding control: Unlabeled NDP-α-MSH.
-
This compound.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well microplate, add cell membranes, [125I]NDP-α-MSH (to a final concentration of ~0.2 nM), and varying concentrations of this compound in binding buffer.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM).
-
Incubate the plates at 37°C for 1 hour.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.
Materials:
-
HEK293 cells expressing hMC3R, hMC4R, or hMC5R.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
-
Agonist: [Nle4, D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).
-
This compound.
-
cAMP assay kit (e.g., TR-FRET based).
-
384-well microplates.
Procedure:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 20 minutes at 37°C.
-
Add the agonist, [NDP]-α-MSH, to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data are expressed as the percentage of the response to the agonist alone.
In Vivo Tumor-Induced Weight Loss Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cancer cachexia.
Materials:
-
BALB/c mice.
-
CT-26 colon carcinoma cells.
-
This compound.
-
Vehicle: Polyethylene glycol 200/saline (1:10).
-
Surgical and injection equipment.
Procedure:
-
Induce tumor growth by subcutaneously injecting CT-26 cells into the flank of BALB/c mice.
-
Monitor the mice for tumor growth and body weight.
-
Once the tumors are established and weight loss is observed, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (at doses of 3, 10, or 30 mg/kg) or vehicle via subcutaneous injection once daily.[4]
-
Monitor body weight, tumor volume, and food intake daily.
-
At the end of the study, sacrifice the animals and perform tissue analysis (e.g., muscle and fat mass).
-
Analyze the data to determine the effect of this compound on tumor-induced weight loss.
Signaling Pathways and Visualizations
MC4R Signaling Pathway
The MC4R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] This pathway is crucial for the anorexigenic effects of MC4R activation. There is also evidence suggesting that MC4R can couple to other G proteins, such as Gαi/o and Gαq/11, and activate other signaling cascades like the ERK1/2 pathway.[8]
Caption: MC4R signaling pathway activated by α-MSH and antagonized by AgRP and ML-00253764.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in a tumor-induced cachexia model.
Caption: Workflow for evaluating the in vivo efficacy of ML-00253764 in a mouse model.
Conclusion
This compound is a well-characterized, selective antagonist of the MC4R. Its brain-penetrant nature and demonstrated in vivo efficacy in a model of cachexia highlight its potential as both a research tool and a lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of melanocortin signaling and its therapeutic applications.
References
- 1. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ML-00253764 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, binding affinity determination, functional activity assessment, and in vivo evaluation in a model of cancer-induced cachexia are presented. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Chemical Structure and Physicochemical Properties
This compound, chemically named 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule with the molecular formula C₁₈H₁₈BrFN₂O·HCl.[1][2][3][4][5] Its chemical structure is depicted in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈BrFN₂O·HCl | [1][2][3][4][5] |
| Molecular Weight | 413.71 g/mol | [1][2][3][4][5] |
| CAS Number | 1706524-94-8 | [1][2][3][4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [1][2][3][5] |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO. | [1][2][3] |
| Storage | Store at +4°C. | [1][2][3][5] |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4][5][6][7][8] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy balance, food intake, and body weight.
MC4R Signaling Pathway
The MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to the stimulation of adenylyl cyclase via the Gs alpha subunit (Gαs). This results in an increase in intracellular cyclic adenosine monophosphate (camp), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB, leading to changes in gene expression that ultimately result in decreased food intake and increased energy expenditure. ML-00253764 acts as an antagonist, blocking the binding of α-MSH to MC4R and thereby inhibiting this signaling cascade.
References
- 1. ML00253764 hydrochloride | MC4R antagonist | Probechem Biochemicals [probechem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
ML-00253764 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective antagonist of the melanocortin-4 receptor (MC4R). This document consolidates key chemical and biological data, detailed experimental methodologies from seminal and recent studies, and a visualization of the associated signaling pathway to support ongoing research and development efforts.
Core Compound Data
This compound is a non-peptide, brain-penetrant small molecule that has been investigated for its therapeutic potential, particularly in the context of cancer-associated cachexia and as an anticancer agent.[1][2] Its primary mechanism of action is the selective antagonism of the MC4R.
| Parameter | Value | Reference |
| CAS Number | 1706524-94-8 | [3] |
| Molecular Weight | 413.71 g/mol | [3] |
| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl | [3] |
Melanocortin-4 Receptor (MC4R) Signaling Pathway
ML-00253764 exerts its effects by modulating the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. Under normal physiological conditions, agonists such as α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, a G protein-coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that promotes satiety and increases energy expenditure. ML-00253764 acts as a competitive antagonist, blocking the binding of α-MSH and other agonists to MC4R, thereby inhibiting this signaling cascade.
Experimental Protocols
This section details the methodologies used in key in vitro and in vivo studies to characterize the activity of this compound.
In Vitro Antiproliferative and Pro-apoptotic Assays
Objective: To determine the effect of ML-00253764 on the proliferation and survival of cancer cell lines.
Cell Lines:
-
Human melanoma: A-2058, WM 266-4[1]
Methodology:
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: A 10 mM stock solution of this compound is prepared in sterile water.[1]
-
Proliferation Assay:
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are then treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 μM) for 72 hours. Control cells are treated with the vehicle.
-
Viable cells are counted using a hemocytometer with trypan blue exclusion to differentiate between live and dead cells.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
-
-
Apoptosis Assay:
-
Apoptosis can be evaluated by various methods, such as flow cytometry analysis of Annexin V-FITC and propidium iodide stained cells, or by measuring caspase activity.
-
-
Western Blotting for Signaling Proteins:
-
To investigate the mechanism of action, the phosphorylation status of key signaling proteins like ERK1/2 can be assessed by Western blotting following treatment with ML-00253764.
-
Quantitative Data from In Vitro Studies:
| Cell Line | Cancer Type | IC₅₀ of ML-00253764 (72h treatment) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 806.4 ± 321.8 nM | [4][5] |
| Caco-2 | Colorectal Adenocarcinoma | 2993 ± 1135.2 nM | [4][5] |
| 8305C | Anaplastic Thyroid Carcinoma | 7667 ± 2144.6 nM | [4][5] |
| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [1] |
| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [1] |
In Vivo Tumor Growth Inhibition and Cachexia Studies
Objective: To evaluate the antitumor and anti-cachectic effects of ML-00253764 in a preclinical mouse model.
Animal Model:
-
Athymic Nude-Foxn1nu mice are commonly used for xenograft studies.[1]
Methodology:
-
Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., melanoma or colorectal adenocarcinoma cells) is injected subcutaneously into the flank of the mice.
-
-
Treatment Protocol:
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
ML-00253764 is administered, often in combination with standard chemotherapy agents like vinorelbine or irinotecan.[4][5]
-
The drug can be administered via subcutaneous injection.
-
A typical dosing regimen might be daily injections.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight of the mice is monitored as an indicator of overall health and cachexia.
-
At the end of the study, tumors are excised and weighed.
-
Tolerability of the treatment is assessed by observing the behavior of the mice and monitoring for any adverse effects.
-
Experimental Workflow:
Conclusion
This compound is a potent and selective antagonist of the MC4R with demonstrated activity in both in vitro and in vivo models of cancer. The data and protocols summarized in this guide provide a foundation for further investigation into its therapeutic potential. The detailed methodologies offer a starting point for replicating and expanding upon these key experiments. The visualization of the MC4R signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism and its evaluation process.
References
- 1. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML-00253764 Hydrochloride: A Novel Melanocortin-4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. Its discovery has provided a valuable pharmacological tool for investigating the physiological roles of the MC4R and has shown potential therapeutic applications in conditions such as cachexia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an elucidation of its mechanism of action through relevant signaling pathways.
Introduction
The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), plays a pivotal role in the central nervous system's control of food intake and energy expenditure.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, antagonism of this receptor can increase food intake and body weight. This has led to significant interest in developing MC4R antagonists for conditions characterized by anorexia and weight loss, such as cancer-associated cachexia.
ML-00253764, chemically known as 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, emerged from a discovery program aimed at identifying small molecule, non-peptide antagonists of the MC4R.[2] This document details the key findings related to this compound, from its chemical synthesis to its biological activity and mechanism of action.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride | |
| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl | |
| Molecular Weight | 413.71 g/mol | |
| CAS Number | 1706524-94-8 | |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) |
Table 2: Pharmacological Data for ML-00253764
| Parameter | Receptor | Value | Reference |
| IC₅₀ | Human MC4R | 320 nM | |
| Human MC3R | 810 nM | ||
| Human MC5R | 2120 nM | ||
| Kᵢ | Human MC4R | 160 nM | [3] |
Synthesis of this compound
The synthesis of ML-00253764 was first reported by Vos et al. in 2004.[2] The key steps involve the formation of an imidazoline ring from a substituted benzonitrile. Although the full detailed experimental protocol from the original publication is not publicly available, a general synthetic scheme can be outlined based on the provided information and established chemical principles.
Experimental Workflow for the Synthesis of ML-00253764
Detailed Experimental Protocol (Postulated):
-
Step 1: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)vinyl)-3-fluorobenzonitrile. This likely involves a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) between an appropriate vinylating agent and a substituted benzonitrile.
-
Step 2: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)ethyl)-3-fluorobenzonitrile. The vinyl intermediate from Step 1 would be reduced to the corresponding ethyl-substituted benzonitrile, likely through catalytic hydrogenation.
-
Step 3: Formation of the Imidazoline Ring. The nitrile is converted to an imidate ester hydrochloride via the Pinner reaction, followed by cyclization with ethylenediamine to form the 4,5-dihydro-1H-imidazole ring.
-
Step 4: Hydrochloride Salt Formation. The free base of ML-00253764 is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
Purification at each step would likely involve standard techniques such as column chromatography, recrystallization, and characterization would be performed using NMR, mass spectrometry, and elemental analysis.
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the MC4R. It competitively inhibits the binding of the agonist α-MSH to the receptor. This antagonism has been demonstrated in various in vitro and in vivo models.
In Vitro Studies
In HEK293 cells expressing the human MC4R, ML-00253764 was shown to decrease the accumulation of cyclic adenosine monophosphate (cAMP) induced by MC4R agonists. This indicates that it effectively blocks the canonical Gs-protein coupled signaling pathway of the receptor. Furthermore, studies in glioblastoma and melanoma cell lines have shown that ML-00253764 can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt, leading to anti-proliferative and pro-apoptotic effects.
In Vivo Studies
Animal studies have demonstrated the ability of ML-00253764 to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, a model for cancer cachexia.[3][4] The compound is also brain-penetrant, allowing it to exert its effects on centrally located MC4Rs.[4]
Signaling Pathways
The MC4R primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. ML-00253764 acts as an antagonist at the MC4R, thus inhibiting this entire cascade.
MC4R Agonist-Induced Signaling Pathway
This compound, by blocking the initial step of agonist binding to MC4R, prevents the downstream signaling events depicted above.
Inhibitory Action of ML-00253764
Conclusion
This compound is a significant discovery in the field of melanocortin research. As a potent, selective, and brain-penetrant MC4R antagonist, it serves as a critical tool for elucidating the complex roles of the MC4R in health and disease. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development who are interested in the melanocortin system and the therapeutic potential of MC4R modulation. Further research into the clinical applications of ML-00253764 and similar compounds is warranted, particularly in the context of cachexia and other wasting disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]
A Technical Guide to ML-00253764 Hydrochloride and its Role in Appetite Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
ML-00253764 hydrochloride is a potent, selective, and brain-penetrant small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a critical G protein-coupled receptor in the central nervous system, primarily known for its role in regulating energy homeostasis, food intake, and body weight.[3][4][5] By antagonizing the anorexigenic signals mediated through MC4R, ML-00253764 has demonstrated efficacy in stimulating appetite and mitigating weight loss, particularly in preclinical models of cancer-induced cachexia.[2][6] This document provides a comprehensive overview of the mechanism of action, signaling pathways, quantitative efficacy, and experimental protocols related to this compound's role in appetite regulation.
Introduction: The Melanocortin System and Appetite
The central melanocortin system is a crucial regulator of energy balance.[3] The melanocortin-4 receptor (MC4R), expressed predominantly in the hypothalamus, plays a key role in this system.[3][5] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a decrease in food intake and an increase in energy expenditure, exerting a tonic inhibitory effect on feeding.[3][5][7] Conversely, antagonism or inverse agonism at this receptor, for instance by the endogenous ligand Agouti-Related Peptide (AgRP), stimulates food intake.[3]
This compound was developed as a non-peptide, small-molecule antagonist of the MC4R.[2] Its ability to cross the blood-brain barrier and block the appetite-suppressing effects of MC4R activation makes it a significant tool for studying appetite regulation and a potential therapeutic agent for conditions characterized by anorexia and body wasting, such as cachexia.[3]
Mechanism of Action and Signaling Pathways
ML-00253764 functions as a competitive antagonist and inverse agonist at the MC4R.[3][8] The canonical signaling pathway for the MC4R involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][9]
ML-00253764 exerts its primary effect by blocking the binding of agonists like α-MSH to the MC4R, thereby inhibiting this downstream signaling cascade.[6] Furthermore, as an inverse agonist, it can reduce the basal, ligand-independent activity of the MC4R, further decreasing the anorexigenic tone.[3][8] Studies in HEK293 cells expressing MC4R have shown that ML-00253764 decreases cAMP accumulation.[2][6] Interestingly, while it acts as an inverse agonist on the Gs-cAMP pathway, it has also been shown to function as an allosteric agonist in the mitogen-activated protein kinase (MAPK/ERK) pathway in certain contexts.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. [Regulation of appetite by melanocortin and its receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Melanocortins and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iris.sssup.it [iris.sssup.it]
The Pharmacology of ML-00253764 Hydrochloride: A Technical Guide to its Antagonistic Effect on cAMP Accumulation
For Immediate Release
This technical guide provides an in-depth analysis of ML-00253764 hydrochloride, a non-peptide, brain-penetrant small molecule that acts as an antagonist, and in some contexts an inverse agonist, at the melanocortin 4 receptor (MC4R).[1][2][3] Primarily, this document will focus on the compound's mechanism of action, specifically its inhibitory effect on cyclic adenosine monophosphate (cAMP) accumulation, a key second messenger in cellular signaling. The content herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Executive Summary
This compound is a selective antagonist of the MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][4] The MC4R plays a crucial role in regulating energy homeostasis, and its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4] this compound exerts its pharmacological effect by competitively binding to the MC4R and attenuating this agonist-induced cAMP production. This guide summarizes the quantitative binding and functional data, details the experimental protocols used for its characterization, and provides visual diagrams of the associated signaling pathways and workflows.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through radioligand binding assays and functional cAMP assays. The data consistently demonstrate a higher affinity and inhibitory activity at the MC4R compared to other melanocortin receptor subtypes.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Value | Reference |
| IC50 (Binding) | hMC4R | 320 nM (0.32 µM) | [1][2] |
| hMC3R | 810 nM (0.81 µM) | [1][2] | |
| hMC5R | 2120 nM (2.12 µM) | [1][2] | |
| Ki (Binding) | hMC4R | 160 nM (0.16 µM) | |
| IC50 (Functional) | hMC4R | 103 nM (0.103 µM) |
IC50 (Binding) values represent the concentration required to displace 50% of the radioligand [NLE4,D-Phe7]-α-MSH. Ki is the inhibitory constant. IC50 (Functional) is the concentration causing 50% inhibition of the agonist-induced response.
Table 2: Functional Effect on Agonist-Induced cAMP Accumulation
| Compound | Concentration | Agonist | Cell System | Result | Reference |
| ML-00253764 | 100 µM | [NDP]-α-MSH | MC4R-expressing HEK293 cells | 20% decrease in cAMP production | |
| ML-00253764 | 100 µM | [NDP]-α-MSH | MC3R- or MC5R-expressing HEK293 cells | No effect on cAMP levels |
Signaling Pathway and Mechanism of Action
The MC4R is canonically coupled to the Gs alpha subunit of its associated G protein. Agonist binding triggers a conformational change, leading to Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. As an antagonist, this compound binds to the MC4R, preventing the binding of agonists like α-MSH and thereby inhibiting the downstream signaling cascade that leads to cAMP accumulation.
Experimental Protocols
The characterization of this compound's effect on cAMP accumulation was primarily conducted using stably transfected human embryonic kidney (HEK-293) cells expressing the human melanocortin receptors.
Cell Culture and Transfection
HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For the assays, cells are stably transfected with plasmids containing the coding sequences for the human MC3, MC4, or MC5 receptors. Selection pressure is maintained using an appropriate antibiotic, such as G418.
cAMP Accumulation Assay
The following protocol outlines the general steps for measuring the antagonist effect of ML-00253764 on agonist-induced cAMP production.
-
Cell Plating: Seed HEK-293 cells stably expressing the target melanocortin receptor (e.g., hMC4R) into 24-well plates and grow to near confluency.
-
Pre-incubation: On the day of the experiment, wash the cells with serum-free media (e.g., DMEM or Waymouth's medium) and incubate for a period of 15 minutes to 4 hours at 37°C.[1] This step serves to reduce basal cAMP levels.
-
Phosphodiesterase Inhibition: Add a phosphodiesterase (PDE) inhibitor, such as 100-500 µM 3-isobutyl-1-methylxanthine (IBMX), to the medium and incubate for 15-60 minutes at 37°C.[1] IBMX prevents the degradation of cAMP, allowing it to accumulate to measurable levels.
-
Antagonist Treatment: Add this compound at various concentrations to the wells.
-
Agonist Stimulation: Immediately following the antagonist, add a fixed concentration of a potent MC4R agonist, such as [Nle4, D-Phe7]-α-MSH ([NDP]-α-MSH), to stimulate cAMP production.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Quantification: Terminate the reaction by aspirating the medium and lysing the cells. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
Conclusion
This compound is a well-characterized, selective antagonist of the melanocortin 4 receptor. The quantitative data clearly establish its higher potency for MC4R over other subtypes. Its mechanism involves the direct blockade of agonist-induced Gs protein signaling, leading to a measurable decrease in intracellular cAMP accumulation. The experimental protocols described provide a robust framework for assessing the functional activity of this and similar compounds targeting the melanocortin system. This molecule serves as a valuable pharmacological tool for investigating the physiological roles of the MC4R and as a lead compound for the development of therapeutics targeting conditions related to energy imbalance.
References
- 1. Protective effects of an anti-melanocortin-4 receptor scFv derivative in lipopolysaccharide-induced cachexia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
The Role of ML-00253764 Hydrochloride in the Study of Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML-00253764 hydrochloride, a selective, brain-penetrant antagonist of the Melanocortin-4 Receptor (MC4R), and its application in the study of energy homeostasis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: MC4R and Energy Homeostasis
The melanocortin system is a critical signaling pathway in the central nervous system that regulates energy balance, encompassing both energy intake and expenditure.[1] The MC4R, a G-protein coupled receptor, is a key component of this system.[2] Activation of MC4R, typically by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), promotes satiety and increases energy expenditure, leading to a negative energy balance.[3] Conversely, antagonism or inverse agonism at the MC4R, or deficiency in MC4R signaling, leads to increased food intake (hyperphagia) and decreased energy expenditure, resulting in weight gain and obesity.[3]
This compound has emerged as a valuable pharmacological tool to probe the physiological and pathophysiological roles of the MC4R in energy homeostasis. Its primary application has been in the study of cachexia, a wasting syndrome characterized by severe weight loss, particularly of lean body mass, often associated with chronic diseases like cancer.[4] By blocking the MC4R, ML-00253764 has been shown to counteract the anorexic and catabolic effects associated with cachexia.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from seminal publications.
Table 1: In Vitro Receptor Binding and Activity of ML-00253764
| Parameter | Receptor | Value (µM) | Cell Line | Reference |
| Ki | hMC4R | 0.16 | HEK293 | [5][6] |
| IC50 | hMC4R | 0.103 | Not Specified | [7] |
| IC50 (NDP-α-MSH displacement) | hMC4R | 0.32 | HEK293 | [7] |
| hMC3R | 0.81 | HEK293 | [7] | |
| hMC5R | 2.12 | HEK293 | [7] | |
| cAMP Production Inhibition | hMC4R | 20% decrease (at 100 µM) | HEK293 | [5][6] |
*hMC3R, hMC4R, hMC5R: human Melanocortin Receptors 3, 4, and 5. NDP-α-MSH: [Nle4,D-Phe7]-α-melanocyte-stimulating hormone.
Table 2: In Vivo Effects of ML-00253764 in a Mouse Model of Cancer-Induced Cachexia (CT-26 Tumor)
| Parameter | Treatment Group | Dosage (mg/kg, s.c., daily) | Outcome | Reference |
| Body Weight | ML-00253764 | 3, 10, or 30 | Protection against tumor-induced body weight loss | [7] |
| Food Intake | ML-00253764 | 15 (twice daily) | Enhanced light-phase food consumption | [5][6] |
| Lean Body Mass | ML-00253764 | 15 (twice daily) | Prevention of loss of lean body mass | [5][6] |
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Its activation leads to a signaling cascade that plays a crucial role in regulating energy balance.
Caption: MC4R signaling cascade in energy homeostasis.
Experimental Workflow: Cancer-Induced Cachexia Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cancer-induced cachexia.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of the melanocortin-3 receptor in the regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of food intake by MC4-R signaling in the lateral hypothalamus, nucleus accumbens shell and ventral tegmental area: Interactions with ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Brain Penetrance of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the brain penetrance of ML-00253764 hydrochloride, a selective, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R). The ability of this small molecule to cross the blood-brain barrier is a critical aspect of its pharmacological profile, enabling its potential therapeutic effects on centrally mediated pathways.
Core Quantitative Data
The brain penetrance of ML-00253764 has been demonstrated in preclinical models. Following subcutaneous administration in mice, the compound achieves significant concentrations in the brain, sufficient to engage its molecular target, the MC4R.
| Parameter | Value | Species | Dosage | Route of Administration | Source |
| Brain Concentration | 10 - 20 µM | Mouse | 30 mg/kg | Subcutaneous | Vaglini et al., 2018 |
Note: Publicly available literature does not provide specific brain-to-plasma concentration ratios (Kp or Kp,uu) for this compound.
Signaling Pathway of MC4R Antagonism
ML-00253764 exerts its effects by antagonizing the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system. The canonical signaling pathway involves the modulation of cyclic AMP (cAMP) levels.
MC4R antagonist signaling pathway.
Experimental Protocols
Detailed experimental protocols for the assessment of ML-00253764 brain penetrance are not explicitly available in the public domain. However, based on standard methodologies in neuropharmacokinetics, the following protocols outline the likely procedures for determining the brain concentration of this compound.
In Vivo Pharmacokinetic Study for Brain Penetrance
This protocol describes a typical procedure to determine the concentration-time profile of ML-00253764 in the brain and plasma of mice following a single administration.
In vivo pharmacokinetic workflow.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Male BALB/c mice (or other appropriate strain)
-
Standard laboratory equipment for animal handling and dosing
-
Microcentrifuge tubes, homogenizer, centrifuge
-
Internal standard for bioanalysis
Procedure:
-
Dosing Solution Preparation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.
-
Animal Dosing: Acclimatize animals prior to the study. Administer a single subcutaneous dose of this compound (e.g., 30 mg/kg) to each mouse.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3-5 per time point) via an approved method.
-
Blood Collection: Immediately following euthanasia, collect trunk blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at approximately 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection: Perfuse the mice with ice-cold saline to remove blood from the brain tissue. Excise the whole brain, rinse with cold saline, blot dry, and record the weight. Immediately freeze the brain tissue on dry ice and store at -80°C until analysis.
Bioanalytical Method for Quantification of ML-00253764 in Brain and Plasma
This protocol outlines a general procedure for the quantification of ML-00253764 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
In-Depth Technical Guide: ML-00253764 Hydrochloride in Cachexia and Muscle Wasting Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cachexia is a multifactorial syndrome characterized by severe, progressive muscle wasting, with or without loss of fat mass, that is often associated with chronic diseases such as cancer. This debilitating condition significantly impairs quality of life and is a direct contributor to mortality. The melanocortin-4 receptor (MC4-R) has emerged as a key therapeutic target in the management of cachexia. ML-00253764 hydrochloride, a selective MC4-R antagonist and inverse agonist, has demonstrated significant potential in preclinical models of cachexia by attenuating the loss of lean body mass and stimulating food intake. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, detailed experimental protocols, quantitative data from key studies, and an exploration of the underlying signaling pathways involved in its therapeutic effects.
Introduction to this compound
This compound is a small molecule, non-peptidic antagonist of the melanocortin-4 receptor (MC4-R).[1][2][3] The MC4-R is a G protein-coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[4] In pathological states like cachexia, the melanocortin system can become dysregulated, leading to decreased food intake and increased energy expenditure, which contributes to the catabolic state. By blocking the MC4-R, ML-00253764 has been shown to counteract these effects, thereby preserving muscle mass and improving nutritional status in animal models of cancer-induced cachexia.[4]
Mechanism of Action
ML-00253764 acts as a selective antagonist and inverse agonist at the MC4-R.[4] In its antagonist role, it blocks the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), which are often elevated in chronic disease states and contribute to anorexia and weight loss. As an inverse agonist, ML-00253764 can reduce the basal activity of the MC4-R, further dampening the signaling that promotes a catabolic state.
The downstream effects of MC4-R blockade by ML-00253764 are multifaceted and are thought to involve the modulation of key signaling pathways that regulate protein synthesis and degradation in skeletal muscle. Research suggests that ML-00253764 may exert its muscle-preserving effects through the inhibition of the ERK1/2 and Akt signaling pathways. The Akt/mTOR pathway is a central regulator of muscle protein synthesis, and its inhibition would typically be associated with muscle atrophy. However, in the complex milieu of cachexia, the precise interplay of these pathways following MC4-R antagonism is still under investigation. It is hypothesized that by reducing the central anorexigenic and catabolic signals, ML-00253764 creates a more favorable systemic environment for muscle preservation, potentially overriding localized catabolic signaling.
Preclinical Efficacy: Quantitative Data
The efficacy of this compound has been evaluated in several preclinical models of cachexia. The following tables summarize the key quantitative findings from a pivotal study utilizing a Lewis lung carcinoma (LLC) mouse model.
Table 1: Effect of ML-00253764 on Body Composition in LLC Tumor-Bearing Mice
| Treatment Group | Change in Lean Body Mass (LBM) |
| Vehicle-Treated | Decrease (p < 0.05) |
| ML-00253764 (15 mg/kg s.c. b.i.d.) | Maintained LBM |
Data from a 21-day study period.[4]
Table 2: Effect of ML-00253764 on Food Intake in LLC Tumor-Bearing Mice
| Treatment Group | Cumulative Light-Phase Food Intake | Cumulative 24-Hour Food Intake |
| Vehicle-Treated | Baseline | No significant effect |
| ML-00253764 (15 mg/kg s.c. b.i.d.) | Stimulated (p < 0.05 vs. vehicle) | No significant effect |
Food intake was measured over a 13-day treatment period.[5]
Table 3: In Vitro Activity of ML-00253764
| Cell Line | IC50 |
| WM 266-4 (Melanoma) | 33.7 nM |
| A-2058 (Melanoma) | 11.1 nM |
| A-2058 Clone 1 (MC4R null) | 360.1 nM |
IC50 values were determined after 72 hours of treatment.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cachexia research.
Lewis Lung Carcinoma (LLC) Cachexia Mouse Model
This protocol describes the induction of a cachexia model using LLC cells, treatment with ML-00253764, and subsequent analysis.
Materials:
-
C57BL/6 mice
-
Lewis lung carcinoma (LLC) cells
-
This compound
-
Vehicle (e.g., sterile saline or as specified in the original study)
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
-
Magnetic resonance relaxometry or similar equipment for body composition analysis
-
Metabolic cages for food intake monitoring
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Inoculation: Harvest and resuspend LLC cells in sterile saline or PBS. Subcutaneously inject a specified number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size or on a specified day post-inoculation (e.g., day 8), begin treatment. Administer this compound (e.g., 15 mg/kg) or vehicle subcutaneously twice daily.
-
Data Collection:
-
Body Weight: Record the body weight of each mouse daily.
-
Food Intake: House mice in metabolic cages and measure 24-hour food consumption. Note any differences in light-phase versus dark-phase intake.
-
Body Composition: At the beginning and end of the treatment period, assess lean body mass and fat mass using magnetic resonance relaxometry.
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
-
Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice and collect tissues (e.g., muscle, tumor) for further analysis (e.g., western blotting, qPCR).
Body Composition Analysis via Magnetic Resonance Relaxometry
This non-invasive technique allows for the longitudinal assessment of lean and fat mass in live animals.
Procedure:
-
Calibration: Calibrate the magnetic resonance relaxometry instrument according to the manufacturer's instructions using standards of known composition.
-
Animal Placement: Place the conscious mouse in a restraining tube that fits within the instrument.
-
Measurement: Initiate the measurement sequence. The instrument will measure the signals from fat and lean tissues to determine their respective masses.
-
Data Analysis: The software will provide quantitative data on the lean mass, fat mass, and total body water.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of cachexia and muscle wasting. Its ability to prevent the loss of lean body mass and stimulate food intake in tumor-bearing animal models addresses two of the critical components of the cachexia syndrome.
Future research should focus on several key areas to further elucidate the therapeutic potential of ML-00253764:
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for efficacy while minimizing potential side effects.
-
Chronic Dosing and Long-Term Efficacy: The long-term effects of chronic ML-00253764 administration on muscle mass, function, and overall survival need to be investigated in various models of cachexia.
-
Elucidation of Downstream Signaling: Further research is crucial to definitively map the signaling pathways through which MC4-R antagonism by ML-00253764 preserves muscle mass. This includes a detailed investigation of its effects on the Akt/mTOR and ubiquitin-proteasome pathways in skeletal muscle. Specifically, examining the expression and activity of key markers such as phosphorylated Akt, mTOR, S6K1, and the E3 ubiquitin ligases MuRF1 and MAFbx will be critical.
-
Combination Therapies: Investigating the synergistic effects of ML-00253764 with other anti-cachectic agents or with primary disease treatments (e.g., chemotherapy) could lead to more effective therapeutic strategies.
-
Translational Studies: Ultimately, the promising preclinical findings need to be translated into well-designed clinical trials to assess the safety and efficacy of ML-00253764 in patients with cachexia.
Conclusion
This compound represents a significant advancement in the pharmacological approach to treating cachexia and muscle wasting. Its targeted action on the MC4-R addresses a key central mechanism driving this devastating syndrome. The preclinical evidence of its efficacy in preserving lean body mass and stimulating food intake provides a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future investigations into this promising therapeutic agent.
References
- 1. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.sssup.it [iris.sssup.it]
Methodological & Application
Application Notes and Protocols for ML-00253764 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[1][3] Dysregulation of the MC4R signaling pathway is implicated in various conditions, including obesity and cachexia. This compound has been demonstrated to be brain-penetrant and effective in preclinical models of tumor-induced weight loss, where it increases food intake and reduces the loss of lean body mass.[1][4] These characteristics make it a valuable tool for research in oncology, metabolism, and neuroscience.
This document provides detailed protocols for in vivo experiments using this compound in a tumor-induced cachexia mouse model, as well as for in vitro assays to characterize its mechanism of action.
Mechanism of Action
ML-00253764 acts as an antagonist at the MC4R, competitively inhibiting the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).[4] The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Activation of MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. By blocking this pathway, ML-00253764 reduces intracellular cAMP levels.[1][4]
Furthermore, MC4R signaling has been shown to involve the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[3][5] In some cellular contexts, ML-00253764 has been observed to inhibit the phosphorylation of ERK1/2 and Akt, a key component of the PI3K signaling pathway.[6]
Data Presentation
In Vitro Activity of ML-00253764
| Receptor | Assay Type | Value (nM) | Reference |
| Human MC4R | IC50 | 320 | [1] |
| Human MC3R | IC50 | 810 | [1] |
| Human MC5R | IC50 | 2120 | [1] |
In Vivo Efficacy in Tumor-Bearing Mouse Models
| Animal Model | Tumor Cell Line | Treatment | Key Findings | Reference |
| BALB/c Mice | CT-26 (Colon Carcinoma) | 3, 10, or 30 mg/kg, s.c., once daily | Reduced tumor-induced weight loss. | [2] |
| C57BL/6 Mice | Lewis Lung Carcinoma | 15 mg/kg, s.c., twice daily | Prevented loss of lean body mass; stimulated light-phase food intake. | [4] |
Experimental Protocols
In Vivo Experiment: Evaluation of ML-00253764 in a Tumor-Induced Cachexia Mouse Model
This protocol describes the use of the CT-26 syngeneic mouse model to assess the efficacy of ML-00253764 in mitigating cancer-associated cachexia.
Materials:
-
This compound
-
Vehicle (e.g., 1:10 solution of polyethylene glycol 200 in saline)
-
CT-26 murine colon carcinoma cells
-
8-10 week old male BALB/c mice
-
Sterile PBS
-
Trypan Blue solution
-
Matrigel (optional)
-
Digital calipers
-
Animal balance
-
Metabolic cages for food intake monitoring
-
Body composition analyzer (DEXA or QMR)
Procedure:
-
Cell Culture and Preparation:
-
Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
On the day of injection, harvest cells using trypsinization.
-
Determine cell viability using Trypan Blue exclusion (should be >95%).
-
Resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Animal Monitoring and Treatment:
-
Monitor the mice daily for general health and tumor growth.
-
Measure tumor volume with digital calipers 2-3 times per week using the formula: (Length x Width^2) / 2.
-
Record body weight 2-3 times per week.
-
Once tumors are palpable and growing, randomize mice into treatment and vehicle control groups.
-
Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Administer ML-00253764 or vehicle via subcutaneous injection once daily.
-
-
Endpoint Measurements:
-
Food Intake: House mice individually in metabolic cages and measure daily food consumption.
-
Body Composition: At the beginning and end of the treatment period, measure lean and fat mass using a DEXA or QMR analyzer.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting).
-
In Vitro Experiment: cAMP Accumulation Assay
This protocol is for measuring the antagonist effect of ML-00253764 on cAMP production in HEK293 cells expressing MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
This compound
-
NDP-α-MSH (a potent MC4R agonist)
-
cAMP assay kit (e.g., a FRET-based or luminescence-based kit)
-
Cell culture medium and reagents
-
384-well assay plates
Procedure:
-
Cell Seeding:
-
Seed the MC4R-expressing HEK293 cells into 384-well plates at a density optimized for your assay kit (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of NDP-α-MSH at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined, but is typically in the low nanomolar range).
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the ML-00253764 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the NDP-α-MSH solution to the wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
In Vitro Experiment: Western Blot for p-ERK1/2 and p-Akt
This protocol is for assessing the effect of ML-00253764 on the phosphorylation of ERK1/2 and Akt in tumor tissue or cell lysates.
Materials:
-
Tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue or lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2, p-Akt, total Akt, and a loading control.
-
Visualizations
Caption: Canonical MC4R signaling pathway and the inhibitory action of ML-00253764.
Caption: Workflow for in vivo evaluation of ML-00253764 in a mouse model of cancer cachexia.
Caption: General workflow for Western blot analysis of signaling proteins.
References
- 1. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.sssup.it [iris.sssup.it]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-00253764 Hydrochloride in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, in preclinical mouse models of cancer. The protocols detailed below are based on established methodologies for evaluating the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor of the melanocortin 4 receptor (MC4R), a G-protein coupled receptor implicated in various physiological processes.[1][2] In the context of oncology, aberrant MC4R signaling has been identified in several cancer types, including glioblastoma and melanoma.[1][2] ML-00253764 exerts its anti-cancer effects by selectively antagonizing MC4R, which leads to the inhibition of downstream pro-survival signaling pathways, primarily the ERK1/2 and Akt pathways.[1][2] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis.[1]
Mechanism of Action
This compound acts as a selective antagonist at the MC4R. In cancer cells expressing this receptor, its activation can lead to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP), which in turn can activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[3] By blocking the MC4R, ML-00253764 inhibits the phosphorylation and activation of ERK1/2 and Akt.[2] This disruption of key survival signaling pathways leads to a reduction in the expression of anti-apoptotic proteins such as BCL-XL, ultimately promoting programmed cell death (apoptosis) in cancer cells.[1]
References
- 1. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-00253764 Hydrochloride Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1] Primarily investigated for its role in appetite regulation and cachexia, recent studies have highlighted its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] This makes ML-00253764 a compound of interest for oncology research and drug development.
The anti-proliferative activity of ML-00253764 is attributed to its ability to inhibit the phosphorylation of key downstream signaling molecules, including Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[2] The MC4R, a G-protein coupled receptor, is known to modulate these pathways, which are crucial for cell growth, survival, and proliferation.[4][5] By antagonizing MC4R, ML-00253764 effectively downregulates the MAPK/ERK and PI3K/AKT/mTOR signaling cascades, leading to cell cycle arrest and induction of apoptosis.[6]
This document provides a detailed protocol for a cell-based proliferation assay using this compound to determine its cytotoxic and anti-proliferative effects on cancer cells. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its dose-dependent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| A-2058 | Melanoma | 0.0111 | 72h | [3] |
| WM 266-4 | Melanoma | 0.0337 | 72h | [3] |
| A-2058 Clone 1 (MC4R null) | Melanoma | 0.3601 | 72h | [3] |
Experimental Protocols
MTT Cell Proliferation Assay Protocol
This protocol is designed for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium.
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range is 0.001 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a blank control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Caption: Workflow for the MTT cell proliferation assay.
Caption: Inhibition of MC4R by ML-00253764.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ML-00253764 Hydrochloride in Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-00253764 hydrochloride is a selective antagonist of the Melanocortin 4 Receptor (MC4R). Recent studies have demonstrated its potential as an anti-cancer agent in glioblastoma (GBM), one of the most aggressive forms of brain cancer. In GBM cell lines, such as U-87 MG and U-118 MG, ML-00253764 has been shown to exhibit antiproliferative and proapoptotic activities.[1][2] Its mechanism of action involves the inhibition of the ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation.[1][2] Furthermore, ML-00253764 has demonstrated a synergistic effect when used in combination with the standard-of-care chemotherapeutic agent, temozolomide.[1] These findings highlight the potential of targeting the MC4R pathway as a novel therapeutic strategy for glioblastoma.
These application notes provide a summary of the effects of this compound on glioblastoma cell lines and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.
Table 1: Antiproliferative Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| U-87 MG | 72 hours | Not explicitly stated in snippets, but antiproliferative effect observed. | [1][3] |
| U-118 MG | 72 hours | Not explicitly stated in snippets, but antiproliferative effect observed. | [1][3] |
Note: While the primary study demonstrates a dose-dependent antiproliferative effect, the precise IC50 values for U-87 and U-118 cell lines were not available in the provided search snippets. The data is presented as mean (± SD) percentage values of vehicle-treated cell proliferation.[3]
Table 2: Proapoptotic Effect of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Apoptosis Induction | Reference |
| U-87 MG | 10 µM | 24 and 72 hours | Proapoptotic activity observed | [2] |
| U-118 MG | 10 µM | 24 and 72 hours | Proapoptotic activity observed | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| U-87 MG | 10 µM | 72 hours | Cell cycle analysis performed, specific effects not detailed in snippets. | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cell lines.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U-87 MG and U-118 MG.
-
Culture Medium:
-
U-87 MG: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
U-118 MG: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Antiproliferative Assay (MTT Assay)
This protocol is to determine the dose-dependent effect of this compound on the proliferation of glioblastoma cells.
-
Materials:
-
U-87 MG or U-118 MG cells
-
Complete culture medium
-
This compound (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Cell Death Detection ELISA)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
U-87 MG or U-118 MG cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Cell Death Detection ELISA PLUS kit (Roche)
-
Microplate reader
-
-
Procedure:
-
Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control.
-
Incubate for 24 or 72 hours.
-
Collect the cells and lyse them according to the manufacturer's protocol for the Cell Death Detection ELISA PLUS kit.
-
Perform the ELISA as per the manufacturer's instructions to detect histone-associated DNA fragments (nucleosomes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enrichment of nucleosomes in the cytoplasm of treated cells compared to the control, which is indicative of apoptosis.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the effect of this compound on the cell cycle distribution.
-
Materials:
-
U-87 MG or U-118 MG cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for 72 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
ERK1/2 and Akt Phosphorylation Analysis (ELISA)
This protocol measures the levels of phosphorylated ERK1/2 and Akt to investigate the mechanism of action of this compound.
-
Materials:
-
U-87 MG or U-118 MG cells
-
Complete culture medium
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-ERK1/2 and Total ERK1/2 ELISA kit
-
Phospho-Akt and Total Akt ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat them with this compound as described for the other assays.
-
After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the ELISA for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the ratio of phosphorylated protein to total protein to determine the effect of the treatment on the activation of these signaling pathways.
-
Visualizations
Signaling Pathway
Caption: ML-00253764 inhibits MC4R, leading to decreased ERK1/2 and Akt phosphorylation, which in turn reduces proliferation and promotes apoptosis in glioblastoma cells.
Experimental Workflow
Caption: A general workflow for the in vitro evaluation of this compound in glioblastoma cell lines.
References
Application Notes and Protocols for Assessing ML-00253764 Hydrochloride in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] MC4R, a G protein-coupled receptor (GPCR), plays a critical role in the regulation of energy homeostasis, food intake, and body weight.[3] Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the assessment of this compound's activity in Human Embryonic Kidney 293 (HEK293) cells expressing human MC4R. The following protocols describe methods to characterize the antagonistic properties of ML-00253764 by evaluating its impact on downstream signaling pathways, specifically cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK1/2) phosphorylation.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Cell System | Reference |
| IC50 | hMC4-R | 0.32 µM | MC4R-expressing HEK293 cell membranes | [4] |
| IC50 | hMC3-R | 0.81 µM | MC3R-expressing HEK293 cell membranes | [4] |
| IC50 | hMC5-R | 2.12 µM | MC5R-expressing HEK293 cell membranes | [4] |
| Ki | MC4R | 0.16 µM | Not specified |
Signaling Pathway
Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. MC4R activation can also lead to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation and differentiation.[4] ML-00253764, as an antagonist, blocks these signaling cascades by preventing the binding of agonists like α-MSH to MC4R.
MC4R Signaling Pathway
Experimental Protocols
Generation of a Stable MC4R-Expressing HEK293 Cell Line
This protocol describes the generation of a HEK293 cell line that stably expresses the human Melanocortin 4 Receptor (MC4R). This cell line is essential for subsequent functional assays.
Materials:
-
HEK293 cells
-
pcDNA3.1(+) vector containing the human MC4R coding sequence
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Selection antibiotic: G418 (Geneticin)
-
6-well plates and other standard cell culture plastics
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. In a sterile tube, dilute the pcDNA3.1-hMC4R plasmid DNA in Opti-MEM. b. In a separate sterile tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add the DNA-lipid complex dropwise to the cells in the 6-well plate.
-
Selection of Stable Transfectants: a. 48 hours post-transfection, passage the cells into a larger flask. b. Begin selection by adding G418 to the complete culture medium. The optimal concentration of G418 should be determined beforehand by generating a kill curve for untransfected HEK293 cells. A typical starting concentration is 400-800 µg/mL. c. Replace the selection medium every 3-4 days.
-
Isolation of Clones: a. After 2-3 weeks of selection, distinct antibiotic-resistant colonies will appear. b. Isolate individual colonies using cloning cylinders or by limiting dilution. c. Expand each clone in separate culture vessels.
-
Validation of MC4R Expression: a. Confirm the expression of MC4R in the stable clones by Western blot or flow cytometry using an anti-MC4R antibody. b. Functionally validate the clones by performing a cAMP assay in response to a known MC4R agonist, such as α-MSH.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in HEK293 cells stably expressing MC4R.
Materials:
-
HEK293-MC4R stable cell line
-
This compound
-
α-MSH (or another suitable MC4R agonist)
-
Forskolin (optional, for amplifying the signal)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)
-
White, opaque 96-well or 384-well plates
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Protocol:
-
Cell Seeding: Seed HEK293-MC4R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[1] b. Prepare serial dilutions of this compound in stimulation buffer. c. Prepare a stock solution of α-MSH in stimulation buffer. The final concentration used should be at or near the EC80 to allow for measurable inhibition.
-
Assay Procedure: a. On the day of the assay, remove the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 30 minutes at 37°C. b. Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C. c. Add the α-MSH solution to the wells to stimulate the cells. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP levels against the concentration of this compound. b. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2 in HEK293-MC4R cells.
Materials:
-
HEK293-MC4R stable cell line
-
This compound
-
α-MSH
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: a. Seed HEK293-MC4R cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free DMEM. c. Pre-treat the cells with various concentrations of this compound for 30 minutes. d. Stimulate the cells with α-MSH for 5-10 minutes. Include a non-stimulated control and an agonist-only control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing for Total ERK: a. Strip the membrane of the bound antibodies using a stripping buffer. b. Re-probe the membrane with the anti-t-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for p-ERK1/2 and t-ERK1/2 using densitometry software. b. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample. c. Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine its inhibitory effect.
Experimental Workflow
Experimental Workflow
References
- 1. Constructs and generation of stable cell lines [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Combination Therapy of ML-00253764 Hydrochloride with Temozolomide for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months. The standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is a major obstacle in GBM treatment.[1] Emerging research has identified various mechanisms of TMZ resistance, including the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and aberrant signaling pathways such as PI3K/Akt and MAPK/Erk.[1]
Recent studies have shown that the Melanocortin Receptor-4 (MC4R) is expressed in human glioblastoma cells.[2] The selective MC4R antagonist, ML-00253764 hydrochloride, has demonstrated antiproliferative and proapoptotic effects in GBM cells by inhibiting the phosphorylation of ERK1/2 and Akt.[3] Notably, the combination of ML-00253764 with temozolomide has been shown to have a highly synergistic effect in GBM cells, both in vitro and in vivo, suggesting a promising new therapeutic strategy.[3][2]
These application notes provide detailed protocols for investigating the combination therapy of this compound and temozolomide in glioblastoma cell lines and xenograft models.
Mechanism of Action
ML-00253764 is a selective antagonist of the Melanocortin Receptor-4 (MC4R).[4][5] In glioblastoma cells, inhibition of MC4R by ML-00253764 leads to a reduction in the phosphorylation of key downstream signaling proteins, ERK1/2 and Akt. These pathways are crucial for cell proliferation and survival. By downregulating these pathways, ML-00253764 induces apoptosis and inhibits cell growth. Temozolomide is an alkylating agent that damages DNA, leading to cell death in rapidly dividing cancer cells.[6] The synergistic effect of the combination therapy likely stems from the dual action of inhibiting pro-survival signaling by ML-00253764 and inducing DNA damage by temozolomide.
Data Presentation
In Vitro Efficacy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| U-87 MG | ML-00253764 | [Data not available in abstract] | Synergistic (CI < 1) |
| Temozolomide | [Data not available in abstract] | ||
| U-118 MG | ML-00253764 | [Data not available in abstract] | Synergistic (CI < 1) |
| Temozolomide | [Data not available in abstract] |
Note: Specific IC50 values were not available in the abstracts reviewed. The Combination Index (CI) was determined to be synergistic for the combination treatment in both U-87 and U-118 glioblastoma cell lines.[3]
In Vivo Efficacy
| Treatment Group | Tumor Volume Reduction |
| Vehicle Control | Baseline |
| ML-00253764 alone | Moderate reduction |
| Temozolomide alone | Moderate reduction |
| ML-00253764 + Temozolomide | Strong and significant decrease |
Note: In U-87 xenografted nude mice, the combination of ML-00253764 and temozolomide resulted in a strong and significant decrease in GBM tumor volumes compared to single-drug treatments.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of ML-00253764 and temozolomide on the proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-118 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ML-00253764 and temozolomide, both individually and in combination at a constant ratio.
-
Remove the culture medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in glioblastoma cells following treatment.
Materials:
-
Glioblastoma cells
-
This compound and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of ML-00253764, temozolomide, or the combination for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of glioblastoma cells after treatment.
Materials:
-
Glioblastoma cells
-
This compound and Temozolomide
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p-ERK and p-Akt
This protocol is for detecting changes in the phosphorylation status of ERK1/2 and Akt.
Materials:
-
Glioblastoma cells
-
This compound and Temozolomide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
ECL substrate and imaging system
Procedure:
-
Treat glioblastoma cells with the drugs for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to total protein and/or a loading control like β-actin.
In Vivo Glioblastoma Xenograft Model
This protocol describes the evaluation of the combination therapy in a mouse xenograft model.
Materials:
-
U-87 MG cells
-
Athymic nude mice (4-6 weeks old)
-
This compound and Temozolomide for injection
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ U-87 MG cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: vehicle control, ML-00253764 alone, temozolomide alone, and the combination.
-
Administer the drugs according to a predetermined schedule and dosage. For example, ML-00253764 could be administered daily via subcutaneous injection, and temozolomide via oral gavage for 5 consecutive days.
-
Measure the tumor volume with calipers every 2-3 days and calculate using the formula: (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The combination of the MC4R antagonist this compound with the standard chemotherapeutic agent temozolomide presents a promising approach for the treatment of glioblastoma. The synergistic antiproliferative and proapoptotic effects observed in vitro and the significant tumor growth inhibition in vivo warrant further investigation. The protocols outlined in these application notes provide a comprehensive framework for researchers to validate and expand upon these findings, potentially leading to improved therapeutic strategies for this devastating disease.
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. researchhub.com [researchhub.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Synergistic Effects of ML-00253764 Hydrochloride and Vemurafenib in BRAF V600E-Mutated Melanoma: Application Notes and Protocols
For Research Use Only.
Introduction
Vemurafenib, a potent inhibitor of the BRAF V600E kinase, is a standard-of-care targeted therapy for patients with metastatic melanoma harboring this mutation.[1][2][3] It effectively blocks the constitutively active MAPK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] However, the development of resistance is a significant clinical challenge.[3][4] Emerging research has identified the melanocortin 4 receptor (MC4R) as a novel therapeutic target in melanoma.[2] ML-00253764 hydrochloride, a selective antagonist of MC4R, has demonstrated antiproliferative and pro-apoptotic activity in melanoma cell lines.[2]
Recent studies have revealed a significant synergistic interaction between this compound and vemurafenib in BRAF V600E-mutated melanoma cells.[2] This combination leads to enhanced tumor growth inhibition both in vitro and in vivo.[2] The underlying mechanism of this synergy involves the dual inhibition of critical survival pathways. While vemurafenib targets the MAPK pathway, ML-00253764 further suppresses this pathway by inhibiting the phosphorylation of ERK1/2 and also reduces the expression of the anti-apoptotic protein BCL-XL.[2] These application notes provide a summary of the quantitative data and detailed protocols for researchers to investigate this synergistic relationship.
Data Presentation
The following tables summarize the in vitro antiproliferative activity of this compound and vemurafenib, alone and in combination, on human BRAF V600E-mutated melanoma cell lines after 72 hours of treatment.
Table 1: Single-Agent Antiproliferative Activity (IC50)
| Compound | A-2058 Cell Line IC50 (nM) | WM 266-4 Cell Line IC50 (nM) |
| This compound | 11.1 | 7.3 |
| Vemurafenib | 33.7 | 1.1 |
Data extracted from a study on the effects of these compounds after a 72-hour treatment period.[1]
Table 2: Synergistic Effect of Combination Treatment
| Cell Line | Combination | Method of Synergy Determination | Result |
| A-2058 | ML-00253764 + Vemurafenib | Combination Index (CI) & Loewe Additivity | Highly Synergistic Antiproliferative Effect[1] |
| WM 266-4 | ML-00253764 + Vemurafenib | Combination Index (CI) & Loewe Additivity | Highly Synergistic Antiproliferative Effect[1] |
The concomitant treatment of ML-00253764 and vemurafenib for 72 hours demonstrated a strong synergistic effect in reducing cell proliferation in both melanoma cell lines.[1]
Signaling Pathway and Synergistic Interaction
The combination of ML-00253764 and vemurafenib targets the melanoma cell's survival machinery at multiple points. The following diagram illustrates the involved signaling pathways and the points of inhibition for each compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the synergistic effects of this compound and vemurafenib.
Cell Proliferation and Synergy Analysis (MTT Assay)
This protocol determines the effect of the compounds on cell viability and allows for the calculation of the Combination Index (CI) to quantify synergy.
Materials:
-
Human melanoma cell lines (e.g., A-2058, WM 266-4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Vemurafenib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of ML-00253764 and vemurafenib in culture medium. For combination studies, prepare dilutions at a constant molar ratio (e.g., 1:1).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single drugs or the drug combination at various concentrations. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment using flow cytometry.
Materials:
-
Melanoma cells (A-2058, WM 266-4)
-
6-well plates
-
ML-00253764 and Vemurafenib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with ML-00253764, vemurafenib, or the combination at their respective IC50 concentrations for 48-72 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the impact of the drug combination on the MAPK signaling pathway.
Materials:
-
Melanoma cells (A-2058, WM 266-4)
-
6-well plates or 100mm dishes
-
ML-00253764 and Vemurafenib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with the drugs (single and combination at IC50 values) for a specified time (e.g., 24, 48, or 72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal. To normalize, strip the membrane and re-probe for total ERK1/2 and a loading control like β-actin. Quantify band intensities using densitometry software.
Conclusion
The synergistic combination of this compound and vemurafenib represents a promising therapeutic strategy for BRAF V600E-mutated melanoma. By simultaneously targeting the MC4R and BRAF pathways, this combination achieves a more potent antitumor effect than either agent alone. The provided protocols offer a framework for researchers to further explore the mechanisms of this synergy and evaluate its potential in preclinical models.
References
- 1. iris.sssup.it [iris.sssup.it]
- 2. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib. | Profiles RNS [connect.rtrn.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML-00253764 hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of ML-00253764 hydrochloride. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.
Solubility Data
The solubility of this compound can vary between different sources and batches. The following table summarizes the available quantitative data for solubility in DMSO and water.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 25 mg/mL | ~60.4 mM | Cayman Chemical[1], ChemicalBook[2] |
| DMSO | 41.37 mg/mL | 100 mM | R&D Systems[3], Bio-Techne[4] |
| DMSO | 12.5 mg/mL | 30.21 mM | MedchemExpress[5][6] |
| Water | 4.14 mg/mL | 10 mM | R&D Systems[3], Bio-Techne[4] |
Note: The molarity was calculated using the molecular weight of this compound, which is 413.71 g/mol .
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy in the reported solubility of this compound in DMSO across different suppliers?
A1: The variation in reported solubility values for this compound in DMSO (ranging from 12.5 mg/mL to 41.37 mg/mL) is a common occurrence for chemical compounds.[1][3][4][5][6] Several factors can contribute to these differences, including:
-
Purity of the compound: Different batches may have slight variations in purity.
-
Water content (hygroscopicity): DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly impact the solubility of a compound.[5][6] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[5][6]
-
Method of dissolution: The temperature, agitation method (e.g., vortexing, sonication), and rate of solvent addition can all influence the final concentration achieved. Some protocols suggest warming and sonication to aid dissolution.[5][6]
-
Subjective determination of solubility: The point at which a solution is considered "saturated" can be subjective and vary between laboratories.
Q2: What is the best practice for preparing a stock solution of this compound in DMSO?
A2: Given the variability in reported solubility, it is prudent to start with a conservative approach. We recommend aiming for the lower end of the reported solubility range (e.g., 12.5 mg/mL) and then adjusting as needed. For detailed steps, please refer to the Experimental Protocols section.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions. One source indicates a very low solubility of 0.5 mg/mL when a DMF stock solution is diluted 1:20 with PBS (pH 7.2).[1][2] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[5][6] For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[5][6] Ensure the solution is stored in a tightly sealed container to prevent moisture absorption and degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on a reported solubility of at least 10 mM in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.14 mg (Molecular Weight: 413.71 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you can warm the solution to 37-60°C for a few minutes and/or sonicate the vial.[5][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5][6]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or aqueous buffer
Procedure:
-
Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your experimental medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Always prepare fresh working solutions for each experiment.
Visualized Workflows
Caption: Workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a working solution for in vitro experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 1706524-94-8 [m.chemicalbook.com]
- 3. ML 00253764 hydrochloride | Melanocortin Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
how to prepare a stable stock solution of ML-00253764 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and handling stable stock solutions of ML-00253764 hydrochloride. This resource includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble up to 100 mM in DMSO.[1][2][3] For aqueous solutions, water can be used, with solubility up to 10 mM.[1][2][3] Other solvents such as ethanol and DMF can also be used, but solubility is lower.[4]
Q2: What is the recommended storage condition for the solid compound and its stock solution?
A2: The solid form of this compound should be stored at +4°C.[1][3] Once dissolved, stock solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]
Q3: My compound is not dissolving completely. What should I do?
A3: To aid dissolution, gentle warming and sonication can be effective. Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility. For DMSO stocks, using a fresh, unopened bottle is recommended.
Q4: I observe precipitation when I dilute my DMSO stock solution into aqueous media for my experiment. How can I prevent this?
A4: This is a common issue with compounds that have low aqueous solubility. To prevent precipitation, it is recommended to perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of your serum-containing cell culture medium while gently vortexing. Then, add this intermediate solution to the final volume of your experimental medium. Pre-warming the aqueous medium to 37°C can also help maintain solubility.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][3][4] By blocking the MC4R, it inhibits the downstream signaling pathways normally activated by agonists like α-melanocyte-stimulating hormone (α-MSH).[1][4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 41.37 |
| Water | 10 | 4.14 |
| DMF | ~72.5 | 30 |
| Ethanol | ~2.4 | 1 |
Data compiled from multiple sources.[1][2][3][4] The molecular weight of this compound is 413.71 g/mol .
Table 2: Recommended Storage Conditions for Stock Solutions [5]
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of the compound.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, if you weighed 4.14 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (do not exceed 40°C) to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in the recommended solvent. | - Insufficient solvent volume.- Low-quality or hydrated solvent.- Compound has degraded. | - Ensure the correct volume of solvent is added for the desired concentration.- Use fresh, high-purity, anhydrous solvent.- If dissolution is still an issue, consider preparing a fresh stock from a new vial of the compound. Gentle warming and sonication can also aid dissolution. |
| Precipitation occurs upon dilution into aqueous media. | - The final concentration of the compound exceeds its aqueous solubility limit.- Rapid change in solvent polarity. | - Perform a stepwise dilution: first into a small volume of serum-containing media, then into the final volume.- Pre-warm the aqueous medium to 37°C before adding the compound.- Consider using a lower final concentration of the compound in your experiment. |
| Inconsistent experimental results. | - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration of the stock solution. | - Always use freshly prepared or properly stored and aliquoted stock solutions.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Ensure accurate weighing of the compound and precise measurement of the solvent volume during stock solution preparation. |
Signaling Pathway
ML-00253764 is an antagonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR). The canonical signaling pathway for MC4R involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Other signaling pathways involving Gαq, Gαi, and β-arrestin have also been suggested.[7]
Caption: Canonical signaling pathway of the Melanocortin 4 Receptor (MC4R).
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the standard procedure for preparing a stable stock solution of this compound.
Caption: Workflow for preparing a stable stock solution of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Bio-Techne [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in ML-00253764 hydrochloride experiments
Welcome to the technical support center for ML-00253764 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. The tables below summarize potential unexpected results, their likely causes, and recommended solutions.
In Vitro Experiment Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| Reduced or no compound activity | Improper storage: this compound stock solutions have limited stability. At -20°C, they should be used within one month, and at -80°C, within six months.[1][2] | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Incomplete dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in an appropriate solvent like DMSO (up to 100 mM) or water (up to 10 mM) before further dilution in culture media.[3] For in vivo preparations, specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to achieve a clear solution.[1] | |
| Cell line unresponsive: The target cells may not express the melanocortin 4 receptor (MC4R) or may express it at very low levels. | Confirm MC4R expression in your cell line using techniques like Western Blot or immunofluorescence before conducting experiments.[4] | |
| High cell toxicity or off-target effects | High compound concentration: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For example, in human glioblastoma cells, ML-00253764 has shown inhibitory activity in a time- and concentration-dependent manner, with an IC50 value of 6.56 μM for U-118 cells.[2] |
| Cross-reactivity with other receptors: While selective, ML-00253764 can interact with other melanocortin receptors at higher concentrations. Its IC50 values are 0.32 µM for hMC4-R, 0.81 µM for hMC3-R, and 2.12 µM for hMC5-R.[1][5] | Use the lowest effective concentration to minimize off-target effects. Consider using cell lines with knocked-out or low expression of MC3R and MC5R for more specific studies. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to significant differences in results. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
| Precipitation of the compound in media: this compound may precipitate out of the culture medium, especially at high concentrations or after prolonged incubation. | Visually inspect the culture medium for any signs of precipitation. If observed, consider reducing the final concentration or using a different solvent system for dilution. |
In Vivo Experiment Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| Lack of efficacy | Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. ML-00253764 is known to be brain penetrant.[3][6] | Ensure the correct formulation and route of administration are used. For example, subcutaneous injection of ML-00253764 dissolved in a 1:10 solution of polyethylene glycol 200 and saline has been shown to be effective in mice.[1] |
| Rapid metabolism or clearance: The compound may be quickly metabolized and cleared from the system. | Review pharmacokinetic data if available. Consider adjusting the dosing frequency or using a different delivery method to maintain therapeutic concentrations. | |
| Adverse effects or toxicity in animal models | High dosage: The administered dose may be too high, leading to toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose in your animal model. In mice, daily subcutaneous injections of 30 mg/kg have been used to inhibit tumor growth.[2] |
| Vehicle-related toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | Run a vehicle-only control group to assess any toxicity associated with the delivery vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[2] By binding to MC4R, it blocks the downstream signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the phosphorylation of ERK1/2 and Akt.[2][4][5][7] This can lead to the induction of apoptosis in cancer cells.[2]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage of the powder, +4°C is recommended.[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[3] For in vivo studies, various formulations using co-solvents such as polyethylene glycol (PEG), Tween-80, and SBE-β-CD have been reported to achieve clear solutions.[1]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective antagonist for MC4R. It has a higher affinity for MC4R compared to other melanocortin receptors. The reported IC50 values are 0.32 µM for the human MC4 receptor, 0.81 µM for the human MC3 receptor, and 2.12 µM for the human MC5 receptor.[1][5]
Q5: In which cancer cell lines has ML-00253764 shown activity?
A5: ML-00253764 has demonstrated antiproliferative and proapoptotic activity in human glioblastoma cell lines, such as U-87 and U-118, and in human melanoma cell lines, including A-2058 and WM 266-4.[2][4][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phospho-ERK1/2
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Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total ERK1/2.
Visualizations
Caption: Inhibition of the MC4R signaling pathway by this compound.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 4. iris.sssup.it [iris.sssup.it]
- 5. caymanchem.com [caymanchem.com]
- 6. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML-00253764 Hydrochloride Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of ML-00253764 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a brain-penetrant, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] Its mechanism of action involves binding to MC4R and inhibiting its activity. MC4R is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] By blocking this receptor, ML-00253764 can decrease cAMP accumulation.[1] In some cancer cell lines, inhibition of MC4R by ML-00253764 has been shown to inhibit ERK1/2 and Akt phosphorylation, leading to antiproliferative and pro-apoptotic effects.[3][4]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A definitive starting concentration is cell-line dependent. However, based on published data, a broad range from nanomolar to micromolar concentrations has been used. For initial experiments, a dose-response study is highly recommended, starting from a low concentration (e.g., 10 nM) and extending to a higher concentration (e.g., 50 µM) to determine the optimal range for your specific cell type and experimental endpoint.[2][5][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and water (up to 10 mM). For cell culture experiments, it is common to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1][6][7] When preparing working solutions, the DMSO stock should be diluted in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q4: What are the known off-target effects of this compound?
This compound shows selectivity for MC4R over other melanocortin receptors like MC3R and MC5R.[1][9] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[5] If you observe unexpected cellular phenotypes, it is important to consider the possibility of off-target activity. Using a structurally unrelated inhibitor that targets the same protein can help validate that the observed effects are on-target.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of the inhibitor | 1. Inhibitor concentration is too low. 2. Compound degradation: Improper storage or handling may have led to the degradation of ML-00253764.[7]3. Low cell permeability: The compound may not be efficiently entering the cells.4. Cell line is not sensitive: The target (MC4R) may not be expressed or functional in your cell line. | 1. Perform a dose-response experiment with a wider concentration range.2. Use a fresh aliquot of the inhibitor from a properly stored stock. Prepare fresh working solutions for each experiment.3. While ML-00253764 is brain-penetrant, specific cell permeability can vary. Consider increasing incubation time.4. Confirm MC4R expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.[10] |
| High cell death or cytotoxicity observed | 1. Inhibitor concentration is too high: The concentration used may be causing cytotoxic effects.[5]2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[5] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Lower the concentration of ML-00253764 in your experiments.[6]2. Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all experimental conditions, including the vehicle control.[5][8] |
| Precipitation of the compound in cell culture media | 1. Low aqueous solubility: The compound may be precipitating out of the aqueous culture medium.[7]2. High final concentration: The desired working concentration may exceed the solubility limit in the media. | 1. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider preparing intermediate dilutions in a suitable buffer before adding to the final media.[7]2. Re-evaluate the required concentration and the solubility of ML-00253764 in your specific culture medium. Heating and/or sonication can sometimes aid dissolution during stock preparation.[1] |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect experimental outcomes.2. Inconsistent compound preparation: Errors in pipetting or calculations can lead to inaccurate concentrations.[7]3. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.[7] | 1. Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.2. Double-check all calculations and ensure pipettes are calibrated correctly.3. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7] |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various studies and cell lines.
Table 1: IC50 and Ki Values of this compound
| Parameter | Receptor | Value (µM) | Source |
| IC50 | hMC4-R | 0.32 | [1] |
| hMC3-R | 0.81 | [1] | |
| hMC5-R | 2.12 | [1] | |
| Ki | MC4R | 0.16 | [1] |
Table 2: Effective Concentrations of ML-00253764 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | IC50 | Source |
| U-118 | Glioblastoma | Inhibition of proliferation | 0.001 - 50 µM | 6.56 µM | [3] |
| U-87 | Glioblastoma | Induction of apoptosis, inhibition of ERK1/2 phosphorylation | 0.001 - 50 µM | Not reported | [3] |
| WM 266-4 | Melanoma | Antiproliferative | 0.001 - 50 µM | 33.7 nM | [2] |
| A-2058 | Melanoma | Antiproliferative | 0.001 - 50 µM | 11.1 nM | [2] |
| A-2058 Clone 1 (MC4R null) | Melanoma | Antiproliferative | 0.001 - 50 µM | 360.1 nM | [2] |
| HT-29 | Colorectal Adenocarcinoma | Antiproliferative, pro-apoptotic | Not specified | 806.4 ± 321.8 nM | [10] |
| Caco-2 | Colorectal Adenocarcinoma | Antiproliferative, pro-apoptotic | Not specified | 2993 ± 1135.2 nM | [10] |
| 8305C | Anaplastic Thyroid Carcinoma | Antiproliferative, pro-apoptotic | Not specified | 7667 ± 2144.6 nM | [10] |
Experimental Protocols
Protocol 1: General In Vitro Antiproliferative Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.[2]
Materials:
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This compound
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Appropriate cancer cell line (e.g., A-2058, HT-29)
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Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS, 1% L-glutamine, and antibiotics)[2]
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Sterile 24-well or 96-well plates
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Trypan blue solution
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Hemocytometer or automated cell counter
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DMSO (for stock solution preparation)
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in sterile plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.[2]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 50 µM).[2]
-
Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the drug treatment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing different concentrations of ML-00253764 or the vehicle control to the respective wells.
-
For long-term experiments (e.g., 72 hours), it may be necessary to refresh the media with fresh compound every 24 hours.[2]
-
-
Cell Viability Assessment:
-
After the desired incubation period (e.g., 72 hours), collect the cells. For adherent cells, this will involve trypsinization.
-
Perform a viable cell count using the trypan blue exclusion method and a hemocytometer or an automated cell counter.
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Calculate the percentage of viable cells relative to the vehicle-treated control cells.
-
-
Data Analysis:
-
Plot the percentage of viable cells against the log of the ML-00253764 concentration.
-
Use a non-linear regression fit to determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.[2]
-
Visualizations
Caption: Signaling pathway of MC4R and the inhibitory effect of ML-00253764.
Caption: Experimental workflow for determining the IC50 of ML-00253764.
Caption: Logical relationships for troubleshooting in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.sssup.it [iris.sssup.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of ML-00253764 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of ML-00253764 hydrochloride. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] It has a binding affinity (Ki) of 0.16 µM and an IC50 of 0.103 µM for MC4R.[1][3]
Q2: What are the known off-target effects of this compound?
The primary known off-target interactions of this compound are with other members of the melanocortin receptor family, specifically the melanocortin-3 receptor (MC3R) and the melanocortin-5 receptor (MC5R).[1][2][4] It exhibits selectivity for MC4R over these other receptor subtypes.[4] Publicly available information from broad off-target screening panels (e.g., CEREP panel) is limited.
Q3: How does the activity of this compound at MC3R and MC5R compare to its activity at MC4R?
This compound is most potent at MC4R. Its antagonist activity at MC3R and MC5R is significantly lower. The IC50 values for displacing the binding of the agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone (NDP-α-MSH) are summarized in the table below.
Data Summary: Receptor Selectivity
| Target | IC50 (µM) |
| Human MC4R | 0.32[1][4] |
| Human MC3R | 0.81[1][4] |
| Human MC5R | 2.12[1][4] |
Q4: Does this compound affect downstream signaling of MC3R and MC5R?
At a concentration of 100 µM, this compound has been shown to decrease cAMP production induced by an agonist in HEK293 cells expressing MC4R by 20%.[1][4] However, at the same concentration, it reportedly has no effect on cAMP levels in cells expressing either MC3R or MC5R.[1][4]
Q5: I am observing unexpected effects in my cancer cell line experiments that seem unrelated to MC4R antagonism. Could these be off-target effects?
While the primary off-target effects are on MC3R and MC5R, some studies have noted downstream effects on signaling pathways such as ERK1/2 and Akt phosphorylation in glioblastoma and melanoma cell lines following treatment with ML-00253764.[5][6] These effects are considered to be a consequence of MC4R inhibition in these specific cell types rather than direct off-target kinase inhibition.[6] If you observe unexpected phenotypes, it is crucial to confirm the expression and functionality of MC4R in your experimental system.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause 1: Off-target effects at MC3R or MC5R. At higher concentrations, this compound may start to antagonize MC3R and MC5R, leading to a mixed pharmacology.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of MC3R, MC4R, and MC5R in your cell line or tissue model using techniques like qPCR or Western blot.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected phenotype is only apparent at concentrations well above the IC50 for MC4R.
-
Use More Selective Tools: If available, compare your results with a more selective MC4R antagonist to see if the phenotype persists.
-
Issue: Variability in experimental results.
-
Possible Cause: Differences in experimental protocols.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent use of cell lines, passage numbers, and assay conditions. Refer to the detailed experimental protocols provided below.
-
Solubility: this compound has specific solubility properties. Ensure it is fully dissolved according to the manufacturer's instructions to achieve accurate concentrations.
-
Experimental Protocols
1. Radioligand Binding Assay for Melanocortin Receptors
This protocol is a generalized procedure based on commonly used methods for assessing the binding affinity of a compound to membrane-bound receptors.
-
Objective: To determine the IC50 value of this compound at hMC3R, hMC4R, and hMC5R.
-
Materials:
-
HEK293 cell membranes expressing human MC3R, MC4R, or MC5R.
-
Radiolabeled agonist: [125I]-[NLE4,D-Phe7]-α-MSH (NDP-α-MSH).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
This compound serial dilutions.
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like α-MSH).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled agonist, and varying concentrations of this compound or the non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
2. cAMP Functional Assay
This protocol outlines a general method for measuring the effect of this compound on agonist-induced cAMP production.
-
Objective: To assess the functional antagonist activity of this compound at MC3R, MC4R, and MC5R.
-
Materials:
-
HEK293 cells expressing human MC3R, MC4R, or MC5R.
-
Agonist: [NLE4,D-Phe7]-α-MSH (NDP-α-MSH).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add this compound at the desired concentration (e.g., 100 µM) and incubate.
-
Stimulate the cells with a concentration of the agonist known to elicit a submaximal response (e.g., EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Compare the cAMP levels in cells treated with the agonist alone to those treated with the agonist plus this compound to determine the percentage of inhibition.
-
Visualizations
Caption: Canonical MC4R signaling pathway and the antagonistic action of ML-00253764.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ML-00253764 Hydrochloride In Vivo Toxicity and Tolerability
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides a comprehensive guide to the in vivo toxicity and tolerability of ML-00253764 hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action is to block the signaling of the MC4R, which is involved in regulating energy homeostasis, appetite, and other physiological processes.[3]
Q2: What is the known in vivo tolerability of this compound in preclinical models?
A2: In preclinical studies using mouse models of cancer, this compound has been reported to be well-tolerated. Specifically, in studies where it was administered to evaluate its anti-tumor activity, it did not cause significant weight loss or genotoxicity.[4][5]
Q3: What are the potential adverse effects of modulating the MC4R pathway?
A3: The MC4R pathway is crucial for regulating appetite and energy balance.[6] While this compound has shown good tolerability in specific studies, antagonism of the MC4R can theoretically lead to increased food intake.[7][8] Additionally, activation of the MC4R has been linked to increases in blood pressure, suggesting that antagonism might have cardiovascular effects that should be monitored.[9]
Q4: What vehicle can be used for in vivo administration of this compound?
A4: For in vivo studies in mice, ML-00253764 has been dissolved in a mixture of polyethylene glycol 200 and saline.[10] The choice of vehicle is critical and should be tested for its own potential toxicity in a control group.
Troubleshooting Guide: In Vivo Experiments
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Adverse Reactions | Dosing error (calculation or administration). | Double-check all dose calculations and ensure proper training in the administration technique (e.g., oral gavage, intraperitoneal injection). |
| Vehicle toxicity. | Always include a vehicle-only control group to rule out adverse effects from the vehicle. | |
| Compound precipitation in formulation. | Ensure the compound is fully dissolved. You may need to adjust the vehicle composition or sonicate the solution. Prepare fresh formulations for each experiment. | |
| Inconsistent Results Between Animals or Experiments | Variability in animal health or environment. | Ensure animals are properly acclimatized and housed in a controlled environment. Use animals of the same age, sex, and strain. |
| Inconsistent formulation preparation. | Standardize the formulation protocol, including the order of solvent addition and mixing method. | |
| Degradation of the compound. | Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh solutions as needed. | |
| Lack of Expected Efficacy | Insufficient dose or bioavailability. | Consider conducting a dose-response study to determine the optimal dose. Pharmacokinetic studies can help understand the exposure levels of the compound. |
| Inappropriate route of administration. | The route of administration can significantly impact drug exposure. Ensure the chosen route is appropriate for the experimental model and therapeutic goal. |
Quantitative Data Summary
Disclaimer: The following tables provide representative data based on typical preclinical toxicology studies. Specific quantitative toxicity data for this compound from dedicated toxicology studies are not publicly available. Researchers should perform their own dose-range finding studies to determine the appropriate dose for their specific model and experimental conditions.
Table 1: Illustrative Acute Toxicity Profile of a Hypothetical MC4R Antagonist in Rodents
| Species | Route of Administration | Dose (mg/kg) | Observation Period | Key Observations | Estimated MTD (mg/kg) |
| Mouse | Oral (gavage) | 50, 150, 500 | 14 days | No adverse effects at 50 mg/kg. Mild sedation at 150 mg/kg. Lethargy and significant weight loss at 500 mg/kg. | ~150 |
| Rat | Intraperitoneal | 25, 75, 200 | 14 days | No adverse effects at 25 mg/kg. Ataxia and piloerection at 75 mg/kg. Severe neurotoxicity at 200 mg/kg. | ~75 |
Table 2: Illustrative Repeated-Dose Tolerability of a Hypothetical MC4R Antagonist in Rodents (28-day study)
| Species | Route of Administration | Dose (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| Rat | Oral (gavage) | 10, 30, 90 | Increased food consumption and slight weight gain at ≥30 mg/kg/day. No changes in clinical pathology or histopathology. | 10 |
| Dog | Oral (capsule) | 5, 15, 45 | Emesis observed in some animals at 45 mg/kg/day. No other significant findings. | 15 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice (Illustrative Example)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound after a single oral administration.
-
Test System: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 50 mg/kg)
-
Group 3: Mid dose (e.g., 150 mg/kg)
-
Group 4: High dose (e.g., 500 mg/kg) (n=5 per sex per group)
-
-
Dose Administration: A single dose administered by oral gavage.
-
Observations:
-
Mortality and Clinical Signs: Observe continuously for the first 4 hours post-dosing, then daily for 14 days. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Record on Day 0 (pre-dose), Day 7, and Day 14.
-
-
Endpoint: At Day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals. For the control and high-dose groups, collect major organs for histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not cause mortality, serious clinical signs, or more than a 10% reduction in body weight.
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo [mdpi.com]
- 5. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
addressing precipitation issues with ML-00253764 hydrochloride in media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with ML-00253764 hydrochloride, with a specific focus on preventing and troubleshooting precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1][2] It has been shown to be selective for MC4R over MC3R and MC5R.[3] The primary mechanism of action involves the inhibition of the MC4R signaling pathway. The MC4R typically couples to the Gs alpha subunit of G proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[4][5] this compound antagonizes this activity, leading to a decrease in cAMP accumulation in cells expressing the MC4R.[1][2] Some studies also suggest it can inhibit the phosphorylation of ERK1/2 and Akt.[6][7]
Q2: My this compound is precipitating when I add it to my cell culture media. Why is this happening?
A2: Precipitation of small molecule inhibitors like this compound in aqueous-based cell culture media is a common issue, often referred to as "crashing out".[8] This typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the media. The drastic change in solvent polarity reduces the solubility of the compound, causing it to come out of solution.[9] Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility, the temperature of the media, and interactions with media components.[8][10]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced toxicity and to minimize the risk of precipitation, the final concentration of DMSO in the culture medium should be kept as low as possible.[9] A general guideline is to maintain the final DMSO concentration below 0.5%, with an ideal concentration at or below 0.1%.[8][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[9]
Q4: Can I warm the media or my stock solution to help with dissolution?
A4: Gentle warming can be a useful technique to aid in the dissolution of compounds.[11][12] It is recommended to use pre-warmed (37°C) cell culture media when preparing your working solutions, as adding compounds to cold media can decrease their solubility.[8] While gentle warming of the stock solution may also be helpful, be cautious and check the compound's datasheet for any temperature sensitivity to avoid degradation.
Q5: Is it advisable to filter out the precipitate?
A5: Filtering out the precipitate is generally not recommended.[10] The presence of a precipitate means the actual concentration of the dissolved, active compound in your media will be lower and unknown, leading to inaccurate and non-reproducible experimental results.[9][13] The solid particles can also cause physical stress to cells and interfere with certain assays.[9]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness, haziness, or visible particles upon adding your this compound stock solution to your experimental media, follow these troubleshooting steps.
Potential Causes and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently swirling or vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[8] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[8] |
| High Final Solvent Concentration | A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution. | Ensure the final solvent concentration is low, ideally below 0.1% and not exceeding 0.5%.[8][11] |
Issue: Precipitation Over Time in Culture
If your media is initially clear but a precipitate forms over the course of your experiment, consider the following.
Potential Causes and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time in the aqueous environment at 37°C. | Prepare fresh media with the compound more frequently for long-term experiments. Consult the datasheet for stability information. |
| Interaction with Media Components | The compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.[8] | If possible, try a different basal media formulation. Consider if serum-free media is an option, though for some compounds, this can increase precipitation. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[10] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[10] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium. Change the medium more frequently, especially in dense cultures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 4.14 | 10 | [2] |
| DMSO | 41.37 | 100 | [2] |
| DMSO | 25 | ~60.4 | [3] |
| Ethanol | 1 | ~2.4 | [3] |
| DMF | 30 | ~72.5 | [3] |
| DMF:PBS (pH 7.2) (1:20) | 0.5 | ~1.2 | [3] |
Note: The molecular weight of this compound is 413.71 g/mol .[1][2] Solubility can vary between batches.
Experimental Protocols
Protocol 1: Recommended Method for Preparing Working Solutions
This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock of this compound into aqueous cell culture media.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM or 100 mM stock solution in anhydrous DMSO.[2] Ensure the solid is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.[12][14]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[12][14]
-
-
Perform an Intermediate Dilution Step:
-
Instead of adding the concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media in a microcentrifuge tube. This creates a 100 µM solution.
-
Vortex the intermediate dilution gently.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final volume of 10 mL at a 10 µM concentration.
-
Mix gently by swirling or inverting the container. Visually inspect for any signs of precipitation.
-
Protocol 2: Solubility Assessment in Experimental Medium
This protocol helps determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Pre-warmed (37°C) cell culture medium.
-
Clear microplate (e.g., 96-well) or microcentrifuge tubes.
-
Microscope.
Procedure:
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Ensure the final DMSO concentration is constant across all dilutions and the vehicle control.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles). Hold the plate/tube against a light source for better observation.
-
Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours).
-
Re-examine the solutions visually and also by placing a small drop on a microscope slide to check for crystalline structures.
-
The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R).
References
- 1. bio-techne.com [bio-techne.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.sssup.it [iris.sssup.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
minimizing variability in ML-00253764 hydrochloride experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates involving ML-00253764 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brain-penetrant, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to inhibit the signaling of MC4R, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3] Additionally, it has been shown to inhibit the phosphorylation of ERK1/2 and Akt in certain cancer cell lines.[1][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 10 mM and in DMSO up to 100 mM.[2][6] For in vitro experiments, stock solutions are often prepared in sterile water or DMSO.[7] It is recommended to store the solid compound at +4°C and stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q3: In which cell lines has this compound been tested?
A3: ML-00253764 has been used in various cell lines, including human glioblastoma cells (U-87 and U-118) and human melanoma cells (A-2058 and WM 266-4).[1][4][5][7] It has also been characterized in HEK293 cells expressing MC4R.[2][6]
Q4: What are the common sources of variability in in vitro experiments with this compound?
A4: Common sources of variability include inconsistencies in cell culture conditions (e.g., passage number, confluency), improper handling of the compound (e.g., repeated freeze-thaw cycles, inaccurate dilutions), fluctuations in incubation times and temperatures, and variability in reagent quality and preparation. For cell-based assays, maintaining consistent cell health and density is critical.[8]
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format to address common issues encountered during experiments with this compound.
Cell-Based Proliferation and Viability Assays
Q: My dose-response curve for this compound is not consistent between experiments. What could be the cause?
A: Inconsistent dose-response curves can stem from several factors:
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Cell Health and Density: Ensure cells are in the exponential growth phase and plated at a consistent density across all wells and experiments. Over-confluent or low-viability cells will respond differently.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution to avoid degradation.
-
Incubation Time: Use a consistent incubation time for all experiments. For example, a 72-hour continuous exposure has been used in some studies.[2][9]
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control, and is at a level that does not affect cell viability.
cAMP Accumulation Assays
Q: I am not observing the expected decrease in cAMP levels after treating with this compound in the presence of an MC4R agonist. Why?
A: This issue can arise from several sources:
-
Agonist Concentration: The concentration of the MC4R agonist (e.g., α-MSH) may be too high, making it difficult to observe the antagonistic effect of this compound. Perform a dose-response of the agonist to determine an EC50 or EC80 concentration to use for antagonist screening.
-
Cell Line Expression: Confirm that your cell line expresses a functional MC4R at sufficient levels to detect a cAMP response.
-
Assay Window: The difference in signal between the stimulated and unstimulated cells (the assay window) may be too small. To increase the cAMP signal, consider using a phosphodiesterase (PDE) inhibitor like IBMX.[10]
-
Incorrect Reagents or Protocol: Double-check the components and protocol of your cAMP assay kit. Ensure all reagents are properly reconstituted and stored.
ERK1/2 and Akt Phosphorylation Assays (Western Blotting)
Q: The levels of phosphorylated ERK1/2 or Akt are highly variable in my replicate Western blots. What can I do to improve consistency?
A: Variability in Western blotting can be minimized by addressing the following:
-
Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for a consistent period (e.g., overnight) before treatment.[11]
-
Treatment and Lysis: Ensure precise timing for the addition of this compound and subsequent cell lysis. Perform lysis on ice with ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Protein Quantification: Accurately quantify the protein concentration in each lysate and load equal amounts of protein into each well of the gel.
-
Loading Control: Always probe your blots for a reliable loading control (e.g., total ERK1/2, total Akt, or a housekeeping protein like GAPDH or β-actin) to normalize the signal of the phosphorylated protein.[11]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in different cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| U-118 Glioblastoma | Proliferation | IC50 | 6.56 µM (after 72h) | [5] |
| A-2058 Melanoma | Proliferation | IC50 | 11.1 nM (after 72h) | [7] |
| WM 266-4 Melanoma | Proliferation | IC50 | 33.7 nM (after 72h) | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is adapted from studies on glioblastoma and melanoma cell lines.[2][7]
-
Cell Seeding: Seed human cancer cells (e.g., U-87, U-118, A-2058, or WM 266-4) in 24-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to achieve the desired final concentrations (e.g., 0.001–50 µM).[2][5]
-
Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 72 hours, refreshing the medium and compound every 24 hours.[2]
-
Cell Counting: After incubation, detach the cells and perform a viable cell count using the trypan blue exclusion method and a hemocytometer.
-
Data Analysis: Express the data as a percentage of the vehicle-treated control. Calculate the IC50 value from the dose-response curve.
Protocol 2: cAMP Accumulation Assay
This is a general protocol for measuring the antagonistic effect of this compound on MC4R signaling.
-
Cell Seeding: Plate HEK293 cells stably expressing MC4R in a 96-well plate and culture overnight.
-
Pre-treatment with Antagonist: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add an MC4R agonist (e.g., α-MSH at a final EC80 concentration) to the wells. Also, include wells with no agonist as a negative control.
-
Incubation: Incubate for a time sufficient to induce cAMP production (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[3][12][13]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its inhibitory effect.
Protocol 3: ERK1/2 and Akt Phosphorylation Western Blot Assay
This protocol is based on methodologies used to study this compound in cancer cell lines.[1][4]
-
Cell Culture and Serum Starvation: Culture cells (e.g., U-87 or A-2058) to 70-80% confluency. Then, serum-starve the cells overnight.[11]
-
Treatment: Treat the cells with this compound at the desired concentrations for a specified time (e.g., 72 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt, as well as a loading control.
-
Quantify the band intensities and express the levels of phosphorylated proteins as a ratio to the total protein levels.[9]
-
Visualizations
Caption: MC4R signaling pathway and the inhibitory action of ML-00253764.
Caption: General experimental workflow for in vitro assays with ML-00253764.
Caption: Troubleshooting decision tree for high variability in experimental replicates.
References
- 1. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.sssup.it [iris.sssup.it]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Validation & Comparative
A Comparative Analysis of ML-00253764 Hydrochloride and Other Melanocortin-4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MC4R Antagonists
The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, appetite, and metabolism. Its role in conditions such as cachexia (disease-associated wasting) has made it a significant target for therapeutic intervention. This guide provides a comparative overview of ML-00253764 hydrochloride, a nonpeptidic and brain-penetrant MC4R antagonist, alongside other notable antagonists in the field. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in their evaluation of these compounds.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other selected MC4R antagonists. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile | Reference |
| This compound | hMC4R | 160 | 103 | hMC3R (IC50 = 810 nM), hMC5R (IC50 = 2120 nM) | [1] |
| PF-07258669 | hMC4R | 0.46 | 13 | >200-fold selective over hMC1R, hMC3R, and hMC5R | [2][3][4] |
| BL-6020/979 | hMC4R | - | 19 | hMC3R (IC50 = 2700 nM), hMC5R (IC50 = 890 nM), >10,000-fold over hMC1R | [5] |
| HS014 | hMC4R | 3.16 | - | hMC1R (Ki = 108 nM), hMC3R (Ki = 54.4 nM), hMC5R (Ki = 694 nM) | [6] |
| SHU9119 | hMC3R/MC4R | - | 0.06 (hMC4R), 0.23 (hMC3R) | Also a partial agonist at hMC5R (IC50 = 0.09 nM) | [7] |
hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5, respectively.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of MC4R antagonists is often evaluated in animal models of cachexia or appetite loss. The table below compares the in vivo effects of this compound and its counterparts.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | CT-26 tumor-bearing mice | 3, 10, or 30 mg/kg, s.c., once daily | Reduced tumor-induced weight loss. | [8] |
| PF-07258669 | Aged rat model of anorexia/cachexia | 0.3, 1, 3, and 10 mg/kg, p.o., twice daily for 21 days | Dose-dependent increase in food intake and weight gain. | [4][9][10] |
| BL-6020/979 | C26 adenocarcinoma mouse model | 30 mg/kg, p.o., daily | Ameliorated cachexia-like symptoms, including effects on body mass and composition. | [11][12] |
Understanding the Mechanism: The MC4R Signaling Pathway
The MC4R, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, a key second messenger involved in regulating neuronal activity related to satiety and energy expenditure. Antagonists like this compound block this pathway by preventing α-MSH from binding to the receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the MC4R.
Objective: To measure the ability of a non-radiolabeled antagonist to displace a radiolabeled ligand from the MC4R.
Materials:
-
HEK293 cells transiently or stably expressing the human MC4R.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity synthetic agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing MC4R.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., α-MSH).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).
Objective: To determine the functional potency of an MC4R antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
HEK293 cells expressing the human MC4R.
-
MC4R agonist (e.g., α-MSH or NDP-α-MSH).
-
Test compounds (e.g., this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed HEK293-MC4R cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of an MC4R agonist (typically at its EC80 concentration).
-
Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of the test compound.
-
Determine the IC50 value from the curve using non-linear regression analysis.
Experimental Workflow for MC4R Antagonist Evaluation
The discovery and characterization of novel MC4R antagonists typically follow a structured workflow, from initial screening to in vivo validation.
This guide provides a foundational comparison of this compound with other MC4R antagonists based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental contexts when interpreting these comparative data. The provided protocols offer a starting point for the in-house evaluation of these and other novel compounds targeting the melanocortin-4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 3. PF-07258669 | MC4R inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to ML-00253764 Hydrochloride and SHU9119 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of two widely used melanocortin receptor ligands: ML-00253764 hydrochloride and SHU9119. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies of the melanocortin system.
Introduction to the Compounds
The melanocortin system is a critical signaling pathway involved in regulating a diverse array of physiological processes, including energy homeostasis, pigmentation, and inflammation. Central to this system are the five melanocortin receptors (MC1R to MC5R), which are G protein-coupled receptors (GPCRs). The modulation of these receptors by synthetic ligands is a key area of research for developing therapies for obesity, cachexia, and other metabolic disorders.
This compound is a nonpeptidic, small molecule antagonist with a notable selectivity for the melanocortin-4 receptor (MC4R).[1] Its brain-penetrant nature makes it a valuable tool for in vivo studies investigating the central effects of MC4R blockade.[1]
SHU9119 is a potent peptide-based antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[2][3] It also exhibits partial agonist activity at the melanocortin-5 receptor (MC5R).[2][3]
Comparative Functional Data
The following tables summarize the quantitative data from functional assays for this compound and SHU9119. These values represent the concentration of the compound required to elicit a half-maximal response in either binding affinity or functional inhibition/stimulation.
| Compound | Receptor | Assay Type | Value (nM) | Species |
| ML-00253764 | hMC4R | K | 160 | Human |
| hMC4R | IC | 103 | Human | |
| hMC4R | IC | 320 | Human | |
| hMC3R | IC | 810 | Human | |
| hMC5R | IC | 2120 | Human | |
| SHU9119 | hMC3R | IC | 0.23 | Human |
| hMC4R | IC | 0.06 | Human | |
| hMC5R | IC | 0.09 | Human | |
| mMC1R | EC | 0.64 | Mouse | |
| mMC5R | EC | 2.31 | Mouse |
h: human, m: mouse K
Signaling Pathways and Experimental Overview
The activation of melanocortin receptors, primarily coupling through Gs and Gq proteins, initiates downstream signaling cascades. A common pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Other pathways include the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. Antagonists like ML-00253764 and SHU9119 block these agonist-induced signaling events.
Caption: Overview of melanocortin receptor signaling pathways.
A typical experimental workflow to compare the functional effects of ML-00253764 and SHU9119 would involve treating cells expressing a specific melanocortin receptor with an agonist in the presence or absence of the antagonist and then measuring the downstream signaling events.
Caption: General experimental workflow for functional assays.
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
cAMP Production Assay
This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the melanocortin receptor of interest in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add a buffer containing varying concentrations of ML-00253764 or SHU9119. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a known concentration of a melanocortin agonist (e.g., α-MSH) to the wells and incubate for a further 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream targets of many GPCR signaling pathways.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells in a suitable multi-well plate. Prior to the assay, serum-starve the cells for 4-18 hours to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Treat the cells with different concentrations of ML-00253764 or SHU9119 for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a melanocortin agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates can be quantified using various methods, including Western blotting, ELISA, or bead-based assays (e.g., AlphaScreen).
-
Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal and plot the results against the antagonist concentration to calculate the IC₅₀.
Intracellular Calcium Mobilization Assay
This assay measures changes in the intracellular free calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled receptors.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the melanocortin receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then add a buffer containing the desired concentrations of ML-00253764 or SHU9119.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the melanocortin agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak response is used to determine the inhibitory effect of the antagonist and to calculate the IC₅₀.
Conclusion
Both this compound and SHU9119 are effective antagonists of the melanocortin system, with distinct profiles. SHU9119 demonstrates high potency at both MC3R and MC4R, with additional partial agonist activity at MC5R. In contrast, ML-00253764 is a selective antagonist for MC4R, with lower affinity for MC3R and MC5R. The choice between these two compounds will depend on the specific research question, the desired receptor selectivity, and the experimental model (in vitro vs. in vivo). The provided experimental protocols offer a starting point for the functional characterization of these and other melanocortin receptor ligands.
References
- 1. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Selectivity Profile of ML-00253764 Hydrochloride for Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ML-00253764 hydrochloride against other known melanocortin receptor ligands. The data presented herein is compiled from various sources to offer an objective overview of its performance, supported by detailed experimental protocols and a visualization of the relevant signaling pathway.
This compound is a non-peptidic, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and body weight.[1][2] Its ability to selectively target MC4R over other melanocortin receptor subtypes is crucial for its therapeutic potential in conditions such as cancer-induced cachexia.[1]
Quantitative Selectivity Profile
The following table summarizes the binding affinities (Ki) and functional activities (IC50) of this compound in comparison to other well-characterized melanocortin receptor ligands. This data highlights the selectivity of ML-00253764 for the MC4 receptor.
| Compound | Receptor | Ki (μM) | IC50 (μM) | Activity |
| ML-00253764 | hMC3R | - | 0.81[1][2] | Antagonist[1] |
| hMC4R | 0.16[1][3] | 0.103 - 0.32[1][2] | Antagonist[1][3] | |
| hMC5R | - | 2.12[1][2] | Antagonist[1] | |
| SHU9119 | hMC3R | - | 0.00023 | Antagonist[4][5] |
| hMC4R | - | 0.00006 | Antagonist[4][5] | |
| hMC5R | - | 0.00009 | Partial Agonist[4][5] | |
| HS014 | hMC3R | - | - | Antagonist (10-fold less potent than at MC4R)[5] |
| hMC4R | 0.00316 | - | Antagonist[5][6] | |
| HS024 | hMC4R | 0.00029 | - | Antagonist (20-fold selective over other MC receptors)[3] |
| Melanotan II | hMC1R | 0.00067 | - | Agonist[7] |
| hMC3R | 0.034 | - | Agonist[7] | |
| hMC4R | 0.0066 | - | Agonist[7] | |
| hMC5R | 0.046 | - | Agonist[7] |
hMC refers to human melanocortin receptor.
Experimental Protocols
The data presented in this guide is typically generated using the following standard experimental methodologies:
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of a test compound (e.g., ML-00253764) to displace a radiolabeled ligand from melanocortin receptors.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor subtype of interest (hMC3R, hMC4R, or hMC5R). The protein concentration of the membrane preparation is quantified using a standard protein assay.[8]
-
Assay Setup: The assay is typically performed in a 96-well or 384-well microplate.[8]
-
Competitive Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand, commonly [125I]-[Nle4,D-Phe7]-α-MSH ([125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.[8]
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter plate. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[2]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Functional Assay (cAMP Accumulation Assay)
This assay is used to determine the functional activity of a compound (i.e., whether it acts as an agonist or antagonist) by measuring the production of the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To quantify the effect of a test compound on agonist-induced cAMP production in cells expressing a specific melanocortin receptor subtype.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the melanocortin receptor of interest are cultured in appropriate media.[1]
-
Cell Stimulation: For antagonist activity determination, cells are pre-incubated with varying concentrations of the test compound (e.g., ML-00253764) before being stimulated with a known melanocortin receptor agonist, such as [Nle4,D-Phe7]-α-melanocyte-stimulating hormone (NDP-α-MSH).[1] A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.[9][10][11]
-
Data Analysis: For antagonists, the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced cAMP production, is determined by non-linear regression analysis.
Melanocortin Receptor Signaling Pathway
The binding of an agonist to melanocortin receptors (MC3R, MC4R, MC5R) typically initiates a Gs protein-coupled signaling cascade, leading to the production of cAMP. Antagonists like ML-00253764 block this pathway by preventing agonist binding.
Caption: Melanocortin receptor signaling pathway.
This guide demonstrates that this compound is a selective antagonist for the melanocortin-4 receptor, with lower affinity for MC3R and MC5R. This selectivity profile, determined through standard radioligand binding and functional assays, underscores its potential as a targeted therapeutic agent.
References
- 1. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Further pharmacological characterization of the selective melanocortin 4 receptor antagonist HS014: comparison with SHU9119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin-4 Receptor Signaling in the Central Amygdala Mediates Chronic Inflammatory Pain Effects on Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Validating the Effects of ML-00253764 Hydrochloride Using CRISPR/Cas9 MC4R Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of ML-00253764 hydrochloride, a known Melanocortin-4 Receptor (MC4R) antagonist, with other alternatives. It leverages experimental data from studies utilizing CRISPR/Cas9-generated MC4R knockout cells to validate the on-target effects of this compound. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, metabolic disorders, and oncology.
Introduction to MC4R and this compound
The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a critical role in the regulation of energy homeostasis, appetite, and body weight.[1][2] Dysregulation of the MC4R signaling pathway is associated with obesity and cachexia.[1][2] this compound is a non-peptide, brain-penetrant antagonist of MC4R, showing selectivity for this receptor over other melanocortin receptor subtypes.[3][4] Its ability to block MC4R activity makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for conditions like cancer-associated cachexia.
To definitively validate that the effects of a compound like this compound are mediated through its intended target, a robust experimental approach is to compare its activity in cells with and without the target receptor. The advent of CRISPR/Cas9 gene-editing technology allows for the precise and efficient creation of knockout cell lines, providing a clean background for such validation studies.
Comparative Analysis of MC4R Antagonists
This section provides a quantitative comparison of this compound with other commonly used MC4R antagonists. The data is summarized in Table 1, highlighting the binding affinities and functional potencies of these compounds.
| Compound | Chemical Class | Binding Affinity (Ki) vs. hMC4R | Functional Antagonism (IC50) | Selectivity Profile |
| This compound | Non-peptide | 0.16 µM | 0.103 µM | Selective for MC4R over MC3R and MC5R |
| SHU9119 | Peptide | - | 0.06 nM | Potent MC3R and MC4R antagonist; partial MC5R agonist.[1][5] |
| HS014 | Peptide | 3.16 nM | - | Selective for MC4R over MC1R, MC3R, and MC5R.[6] |
Table 1: In Vitro Performance of Selected MC4R Antagonists. This table summarizes the binding and functional parameters of this compound and two alternative peptide-based MC4R antagonists, SHU9119 and HS014.
Validation of this compound Effects Using MC4R Knockout Cells
A key validation of a specific antagonist is to demonstrate its lack of effect in a cellular system where the target receptor has been removed. A recent study utilized a CRISPR/Cas9-generated MC4R null melanoma cell line (A-2058 Clone 1) to validate the on-target effects of ML-00253764. The results of this study are summarized in Table 2.
| Cell Line | MC4R Status | Treatment | Antiproliferative Effect (IC50) | Inhibition of ERK1/2 Phosphorylation |
| A-2058 | Wild-Type | ML-00253764 | 11.1 nM | Time-dependent inhibition observed |
| A-2058 Clone 1 | Knockout | ML-00253764 | 360.1 nM | No significant inhibition observed |
Table 2: Effects of ML-00253764 in Wild-Type vs. MC4R Knockout Melanoma Cells. This data demonstrates that the antiproliferative and ERK1/2 signaling inhibitory effects of ML-00253764 are significantly attenuated in the absence of MC4R, confirming its on-target activity in this cellular context.[3]
While this study provides strong evidence for the MC4R-mediated effects of ML-00253764 on cell proliferation and ERK1/2 signaling, a direct comparison of its effect on the canonical Gαs-cAMP pathway in wild-type versus MC4R knockout cells would provide further definitive validation of its mechanism of action as an MC4R antagonist. Available data does show that ML-00253764 can act as a partial inverse agonist in cells expressing mutant MC4Rs with high basal cAMP activity.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ML-00253764 and the experimental approach for its validation, the following diagrams illustrate the key signaling pathway and workflows.
Figure 1: MC4R Signaling Pathway. This diagram illustrates the canonical Gαs-cAMP signaling cascade initiated by the binding of α-MSH to MC4R, leading to the activation of PKA and CREB-mediated gene expression. ML-00253764 acts as an antagonist, blocking this pathway.[1][6]
Figure 2: Experimental Workflow. This diagram outlines the major steps involved in generating an MC4R knockout cell line using CRISPR/Cas9 and the subsequent workflow for validating the on-target effects of an antagonist like ML-00253764.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the effects of this compound using CRISPR/Cas9 MC4R knockout cells.
Generation of MC4R Knockout Cell Line (e.g., HEK293) using CRISPR/Cas9
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the MC4R gene to ensure a frameshift mutation leading to a non-functional protein. Utilize online CRISPR design tools for optimal sgRNA selection with high on-target and low off-target scores.
-
Synthesize the designed sgRNAs.
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Co-transfect the cells with a plasmid encoding Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent (e.g., lipofection). A plasmid co-expressing a fluorescent marker (e.g., GFP) can be included for subsequent cell sorting.
-
-
Single-Cell Cloning:
-
Forty-eight hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells. Alternatively, perform limiting dilution to seed an average of 0.5 cells per well.
-
Culture the single cells until colonies are formed.
-
-
Validation of MC4R Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region of the MC4R gene by PCR and sequence the amplicons (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells from confirmed knockout clones and perform a Western blot using a validated anti-MC4R antibody to confirm the absence of the MC4R protein. Use wild-type cell lysate as a positive control.
-
Functional Validation: α-MSH-Stimulated cAMP Assay
-
Cell Seeding:
-
Seed both wild-type and validated MC4R knockout HEK293 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Cell Starvation and Pre-treatment:
-
The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with a submaximal concentration (e.g., EC80) of the MC4R agonist, α-melanocyte-stimulating hormone (α-MSH), for 15-30 minutes at 37°C. Include a set of wells with no α-MSH stimulation to measure basal cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle-treated control.
-
Compare the α-MSH-stimulated cAMP response in wild-type and MC4R knockout cells.
-
In wild-type cells, determine the IC50 value of this compound for the inhibition of α-MSH-stimulated cAMP production.
-
Confirm that this compound has no effect on cAMP levels in the MC4R knockout cells.
-
Conclusion
The use of CRISPR/Cas9-mediated MC4R knockout cells provides an unequivocal method for validating the on-target effects of antagonists like this compound. The presented data demonstrates that the antiproliferative and ERK1/2 inhibitory effects of ML-00253764 are dependent on the presence of MC4R. While further studies directly comparing its impact on the cAMP pathway in wild-type versus knockout cells are warranted for complete validation, the existing evidence strongly supports its specificity. This guide offers a framework for researchers to design and execute robust experiments to characterize and compare MC4R antagonists, ultimately aiding in the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin-Induced PKA Activation Inhibits AMPK Activity Via ERK-1/2 and LKB-1 in Hypothalamic GT1-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further pharmacological characterization of the selective melanocortin 4 receptor antagonist HS014: comparison with SHU9119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological comparison of rat and human melanocortin 3 and 4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Peptide MC4R Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available, non-peptide antagonists of the Melanocortin-4 Receptor (MC4R) for use in preclinical research. The MC4R, a G-protein coupled receptor predominantly expressed in the hypothalamus, is a critical regulator of energy homeostasis, food intake, and body weight.[1][2] While peptide-based antagonists have been instrumental in early research, non-peptide small molecules offer potential advantages in terms of oral bioavailability and metabolic stability, making them valuable tools for a range of comparative studies.
This document summarizes the in vitro and in vivo performance of selected non-peptide MC4R antagonists, providing key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Non-Peptide MC4R Antagonists
The following table summarizes the binding affinity and functional activity of several non-peptide MC4R antagonists. These compounds represent viable alternatives to peptide-based modulators for in vitro and in vivo investigations into MC4R function.
| Compound Name | Chemical Class | Target Species | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity Profile | Key In Vivo Effects |
| PF-07258669 | Spirocyclic piperidine | Human | 0.46[1][3] | 13 (inverse agonist)[1][3] | >700-fold vs MC3R, >1800-fold vs MC5R, >3400-fold vs MC1R[3] | Increases food intake and body weight in aged rats.[1][4] |
| JKC363 | Cyclic peptide analog | Not Specified | - | 0.5 (vs hMC4R)[2][5] | ~90-fold selective for MC4R over MC3R.[2][5] | Blocks α-MSH-stimulated TRH release.[2][5] |
| HS014 | Cyclic peptide | Human | 3.16[6] | - | >17-fold vs MC3R, >34-fold vs MC1R, >219-fold vs MC5R.[6] | Increases food intake in free-feeding rats.[7][8] |
| HS024 | Cyclic peptide | Human | 0.29[6] | - | ~18-fold vs MC3R, ~11-fold vs MC5R, ~64-fold vs MC1R.[6] | Increases food intake.[6] |
| SNT207858 | Not Specified | Not Specified | 22 (binding)[6] | 11 (functional)[6] | Selective for MC4R.[6] | Orally active and brain-penetrant.[6] |
| MCL0129 | Piperazine derivative | Human | 7.9[9] | Attenuates α-MSH-induced cAMP formation.[9] | No affinity for MC1 and MC3 receptors.[9] | Anxiolytic and antidepressant-like effects in rodents.[9][10] |
| TCMCB07 | Cyclic nonapeptide | Rat | - | IC₅₀ of 31.5 nmol for MC4R.[11] | Also shows activity at MC3R (IC₅₀ = 11.1 nmol).[11] | Ameliorates cachexia in rat models of cancer and chronic kidney disease.[11][12] |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of MC4R antagonism and the methodologies used for characterization, the following diagrams illustrate the primary MC4R signaling cascade and a standard experimental workflow for evaluating antagonist potency.
Caption: Simplified MC4R signaling pathway.
Caption: Typical workflow for MC4R antagonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound for the MC4R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from cells stably expressing human MC4R (e.g., from PerkinElmer).
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).
-
Test Compound: Non-peptide MC4R antagonist of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA).[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: A high concentration of a known MC4R ligand (e.g., 1 µM α-MSH).[13]
-
Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.
Procedure:
-
Preparation: Thaw receptor membranes on ice and dilute in assay buffer. Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand in assay buffer to a final concentration typically at or below its Kₔ.
-
Incubation: In a 96-well plate, add assay buffer, diluted radioligand, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control. Add the diluted receptor membranes to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) with gentle agitation to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
This cell-based assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in MC4R signaling.
Materials:
-
Cell Line: A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
-
MC4R Agonist: A potent agonist such as α-MSH or Melanotan II (MTII).
-
Test Compound: Non-peptide MC4R antagonist of interest.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
Procedure:
-
Cell Plating: Seed the MC4R-expressing cells into 96- or 384-well plates and culture overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (or vehicle control) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the MC4R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.
In Vivo Food Intake and Body Weight Measurement (Rodent Model)
This experiment evaluates the in vivo efficacy of an MC4R antagonist to stimulate food intake and affect body weight in a rodent model.
Materials:
-
Animals: Male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Test Compound: The non-peptide MC4R antagonist formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle Control: The formulation vehicle without the test compound.
-
Apparatus: Animal caging with access to food and water, metabolic cages for precise food intake measurement, animal scale.
Procedure:
-
Acclimation: Acclimate the animals to their housing conditions and handling for at least one week prior to the experiment.
-
Baseline Measurement: Measure and record the baseline daily food intake and body weight for several days to establish a stable baseline for each animal.
-
Dosing: Administer the test compound or vehicle control to the animals at the desired dose(s) and time(s).
-
Food Intake Monitoring: Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).[7][14] For continuous monitoring, specialized automated food intake monitoring systems can be used.
-
Body Weight Monitoring: Measure body weight daily at the same time each day throughout the study period.
-
Data Analysis: Compare the food intake and change in body weight between the antagonist-treated groups and the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-07258669 | MC4R inhibitor | Probechem Biochemicals [probechem.com]
- 4. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-Like and Antidepressant-Like Activities of MCL0129 (1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), a Novel and Potent Nonpeptide Antagonist of the Melanocortin-4 Receptor | CiNii Research [cir.nii.ac.jp]
- 10. Anxiolytic-like effect of a selective and non-peptidergic melanocortin 4 receptor antagonist, MCL0129, in a social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
- 13. benchchem.com [benchchem.com]
- 14. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of ML-00253764 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of ML-00253764 hydrochloride with alternative melanocortin 4 receptor (MC4R) antagonists. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the selection of research tools for studies involving the MC4R pathway.
This compound is a non-peptidic, selective antagonist of the melanocortin 4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis and appetite. Validating its on-target activity is crucial for the accurate interpretation of experimental results. This guide compares this compound with two well-established peptidic MC4R antagonists, SHU9119 and HS024, based on their in vitro binding affinity, functional antagonism, and in vivo efficacy in relevant models.
In Vitro Performance: A Head-to-Head Comparison
The on-target activity of this compound and its alternatives is primarily assessed through in vitro binding and functional assays. The following tables summarize the key quantitative data for these compounds.
| Compound | Chemical Class | Binding Affinity (Ki) for hMC4R (nM) | Functional Antagonism (IC50) at hMC4R (nM) | Selectivity over hMC3R (IC50 ratio) | Selectivity over hMC5R (IC50 ratio) |
| This compound | Non-peptide | 160 | 320 | ~2.5 | ~6.6 |
| SHU9119 | Peptide | Not explicitly found | 0.06 | ~0.4 (Potent antagonist at MC3R as well) | Partial agonist at MC5R |
| HS024 | Peptide | 0.29 | Not explicitly found as IC50, but potent antagonist | ~18.8 (based on Ki values) | ~11.3 (based on Ki values) |
Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies. Variations in experimental conditions can influence these values.
Mechanism of Action: Downstream Signaling Pathways
This compound exerts its antagonist effect by binding to the MC4R and preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This blockade inhibits the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and other effectors. Furthermore, ML-00253764 has been shown to inhibit the phosphorylation of ERK1/2 and Akt, pathways also implicated in MC4R signaling.
A Comparative Analysis of ML-00253764 Hydrochloride and TCMCB07 for Cachexia Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Cachexia, a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and inflammation, presents a significant challenge in the treatment of chronic diseases such as cancer and chronic kidney disease. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key therapeutic target for combating this devastating condition. This guide provides a comprehensive comparison of two prominent MC4R antagonists, ML-00253764 hydrochloride and TCMCB07, to aid researchers in selecting the appropriate tool for their cachexia studies.
At a Glance: Key Differences and Similarities
Both this compound and TCMCB07 are antagonists of the MC4R and have demonstrated efficacy in preclinical models of cachexia. However, they differ in their chemical nature, with ML-00253764 being a small molecule and TCMCB07 being a cyclic nonapeptide. This fundamental difference can influence their pharmacokinetic and pharmacodynamic properties. While both are brain-penetrant, the extent and detail of their characterization in cachexia models vary in the currently available literature.
| Feature | This compound | TCMCB07 (Mifomelatide) |
| Compound Type | Small molecule, non-peptidic | Cyclic nonapeptide |
| Primary Target | Melanocortin-4 Receptor (MC4R) Antagonist | Melanocortin-4 Receptor (MC4R) Antagonist |
| Reported Efficacy in Cachexia | Reduces tumor-induced body weight loss in mice.[1][2] | Ameliorates cancer- and chronic kidney disease-associated cachexia by increasing food intake, attenuating body weight loss, and preserving fat and lean mass.[3][4] |
| In Vitro Potency | Kᵢ: 0.16 µM, IC₅₀: 0.103 µM for MC4R.[1] | Data not readily available in public sources. |
| Administration Routes Studied | Subcutaneous injection.[1] | Intraperitoneal, subcutaneous, and oral gavage.[3][4] |
| Reported Mechanisms | Blocks MC4R signaling. Also shown to inhibit ERK1/2 and Akt phosphorylation in glioblastoma cells.[5][6] | Inhibits central melanocortin signaling to stimulate appetite and enhance anabolism; diminishes hypothalamic inflammation.[3][4] |
| Clinical Development | No information on clinical trials for cachexia found. | Has entered a Phase 2 clinical trial for cancer cachexia.[7] |
Mechanism of Action: Targeting the Melanocortin Pathway in Cachexia
Cachexia is driven by a complex interplay of signaling pathways that promote a catabolic state. Pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, play a central role in activating downstream pathways that lead to muscle and fat degradation. One of the key systems implicated in this process is the central melanocortin system. Overactivation of the MC4R in the hypothalamus is a critical driver of anorexia and metabolic changes leading to cachexia.[4][8]
Both this compound and TCMCB07 function by antagonizing the MC4R. By blocking the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), these compounds inhibit the downstream signaling cascade that promotes anorexia and energy expenditure. This intervention aims to restore a more anabolic state, thereby preserving body mass.
Figure 1. Simplified signaling pathway of cachexia induction via the melanocortin system and the point of intervention for this compound and TCMCB07.
Preclinical Efficacy in Cachexia Models
TCMCB07
TCMCB07 has been evaluated in multiple rat models of anorexia and cachexia, including lipopolysaccharide (LPS)-induced anorexia, methylcholanthrene sarcoma-induced cancer cachexia, and 5/6 subtotal nephrectomy-induced chronic kidney disease cachexia.[4] Across these models, peripheral administration of TCMCB07 (intraperitoneal, subcutaneous, and oral) demonstrated significant positive effects:
-
Increased Food Intake and Body Weight: Treatment with TCMCB07 led to a notable increase in food consumption and a corresponding attenuation of body weight loss.[3][4]
-
Preservation of Body Composition: TCMCB07 was effective in preserving both fat mass and lean mass under cachectic conditions.[3][4]
-
Reduced Hypothalamic Inflammation: In the cancer cachexia model, TCMCB07 administration was shown to decrease the expression of inflammatory genes in the hypothalamus.[3][4]
This compound
The available data for this compound in cachexia models is primarily from a study using CT-26 tumor-bearing BALB/c mice. In this model of cancer-induced cachexia, chronic, peripheral dosing of ML-00253764 (3, 10, or 30 mg/kg, s.c.) demonstrated a protective effect against tumor-induced body weight loss.[1] Another study confirmed its efficacy in reducing weight loss in mice with Lewis lung carcinoma tumors.[2] While these findings are promising, the published literature lacks the detailed characterization of its effects on food intake, body composition, and inflammatory markers that is available for TCMCB07.
Experimental Protocols
TCMCB07 in Cancer Cachexia Model
-
Animal Model: Male Sprague-Dawley rats with methylcholanthrene (MCA) sarcoma-induced cachexia.
-
Treatment: TCMCB07 administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (intragastric) gavage.
-
Dosage: Specific dosages varied by administration route and experimental design. For example, 10 mg/kg for oral administration.[9]
-
Measurements: Daily food intake and body weight. Body composition (fat and lean mass) measured at baseline and at the end of the study using quantitative magnetic resonance (QMR). Hypothalamic inflammatory gene expression analyzed by RT-PCR.[3][4]
This compound in Cancer Cachexia Model
-
Animal Model: BALB/c mice bearing CT-26 colon carcinoma tumors.
-
Treatment: ML-00253764 administered via subcutaneous (s.c.) injection.
-
Dosage: 3, 10, or 30 mg/kg administered once daily.[1]
-
Measurements: Body weight was monitored throughout the study to assess the impact on tumor-induced weight loss.[1]
Figure 2. Generalized experimental workflow for evaluating anti-cachexia agents in preclinical models.
Conclusion and Future Directions
Both this compound and TCMCB07 are valuable tools for investigating the role of the MC4R in cachexia. TCMCB07 is a well-characterized compound with demonstrated efficacy across multiple cachexia models and administration routes, and its progression to clinical trials underscores its therapeutic potential.[3][4][7] The publicly available data for TCMCB07 is more extensive, providing a robust foundation for its use in cachexia research.
This compound has also shown promise in attenuating cancer-induced weight loss.[1][2] Its small molecule nature may offer advantages in terms of oral bioavailability and manufacturing. However, further studies are needed to fully characterize its efficacy and mechanism of action in various cachexia models, including detailed assessments of its effects on food intake, body composition, and inflammatory pathways.
For researchers initiating new studies on the melanocortin pathway in cachexia, TCMCB07 offers a well-documented option with a broader range of supporting data. This compound represents a promising alternative, particularly for studies where a non-peptidic small molecule is preferred, though additional characterization may be required depending on the specific research questions. The choice between these two compounds will ultimately depend on the specific experimental goals, the desired route of administration, and the cachexia model being employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease-associated cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. endevicabio.com [endevicabio.com]
- 8. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Potency of ML-00253764 Hydrochloride Relative to Other Compounds: A Comparative Guide
This guide provides a detailed comparison of the melanocortin 4 receptor (MC4R) antagonist, ML-00253764 hydrochloride, with other known MC4R modulators. The information is intended for researchers, scientists, and drug development professionals working on therapeutics targeting the melanocortin system. This document summarizes key performance data from in vitro assays and provides detailed experimental protocols to support further research and validation.
Introduction to this compound
This compound is a non-peptidic, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1] The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[2][3] Antagonism of MC4R is a therapeutic strategy being explored for conditions such as cachexia (severe body wasting) associated with chronic diseases.
Comparative Potency of MC4R Antagonists
The potency of this compound is assessed here in comparison to other well-characterized MC4R ligands: the synthetic peptide antagonist SHU-9119, the endogenous antagonist Agouti-related protein (AgRP), and the selective peptide antagonist HS014. The following tables summarize their binding affinities (Ki) and functional potencies (IC50) at the human MC4R.
Table 1: In Vitro Binding Affinity of Selected MC4R Antagonists
| Compound | Chemical Class | Binding Affinity (Ki) vs. hMC4R |
| This compound | Small Molecule | 160 nM[1][4] |
| SHU-9119 | Peptide | Not explicitly found as Ki, see IC50 |
| AgRP (83-132), human | Peptide | Not explicitly found as Ki, see IC50 |
| HS014 | Peptide | 3.16 nM[5] |
Table 2: In Vitro Functional Antagonism of Selected MC4R Antagonists
| Compound | Assay Type | Cell Line | IC50 vs. hMC4R |
| This compound | Radioligand Displacement | HEK293 | 103 nM[1] |
| This compound | cAMP Accumulation | HEK293 | 320 nM |
| SHU-9119 | cAMP Accumulation | hMC3R/hMC4R expressing cells | 0.06 nM[6] |
| AgRP (83-132), human | cAMP Accumulation | Not specified | Potent, but specific IC50 varies |
| HS014 | Not specified | Cloned human MC4R | Not explicitly found as IC50, see Ki |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the MC4R signaling pathway and a typical workflow for antagonist screening.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MC4R.
1. Materials:
-
Cells: HEK293 cells stably expressing human MC4R.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).
-
Test Compound: this compound and other reference antagonists.
-
Non-specific binding control: High concentration of unlabeled NDP-α-MSH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Scintillation fluid.
-
96-well microplates and filter plates (GF/C).
-
Microplate scintillation counter.
2. Procedure:
-
Cell Membrane Preparation: Culture HEK293-hMC4R cells to high density. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of assay buffer.
-
Non-specific Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of unlabeled NDP-α-MSH (1 µM final concentration).
-
Competitive Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway. The Promega GloSensor™ cAMP Assay is a common method.
1. Materials:
-
Cells: HEK293 cells co-transfected with human MC4R and the GloSensor™ cAMP plasmid.
-
Agonist: NDP-α-MSH.
-
Test Compound: this compound and other reference antagonists.
-
GloSensor™ cAMP Reagent.
-
CO₂-independent cell culture medium.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
2. Procedure:
-
Cell Preparation: Seed the transfected HEK293 cells into the assay plates and allow them to attach overnight.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the reagent to enter the cells.
-
Antagonist Pre-incubation: Add the test compounds (antagonists) at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the agonist (NDP-α-MSH, typically at its EC80 concentration) to all wells, including those with and without the antagonist.
-
Detection: Immediately measure the luminescence signal using a luminometer. Kinetic readings can be taken over 15-30 minutes, or an endpoint reading can be performed.
-
Data Analysis:
-
The luminescence signal is proportional to the intracellular cAMP concentration.
-
Plot the luminescence response against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
-
This guide provides a foundational comparison of this compound's potency and a framework for its experimental evaluation. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to consult the primary literature for further details.
References
Comparative Analysis of ML-00253764 Hydrochloride and Other MC4R Antagonists: A Cross-Reactivity Perspective
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, with other notable MC4R antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools.
This compound is recognized as a potent and selective antagonist of the MC4R, a key G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite. Its selectivity is a critical attribute, minimizing off-target effects and ensuring focused research outcomes. This guide presents available cross-reactivity data for this compound and compares it with other commercially available MC4R antagonists, including SHU-9119, THIQ, Setmelanotide, and PF-07258669.
Cross-Reactivity Profiles
The following table summarizes the available quantitative data on the cross-reactivity of this compound and its alternatives against various melanocortin receptor subtypes. Data is presented as IC50 (nM), representing the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand or the functional response of the receptor.
| Compound | MC3R IC50 (nM) | MC4R IC50 (nM) | MC5R IC50 (nM) | Selectivity (MC4R vs. others) |
| This compound | 810[1] | 320[1] | 2120[1] | ~2.5-fold vs MC3R, ~6.6-fold vs MC5R |
| SHU-9119 | 0.23[2] | 0.06[2] | 0.09 (partial agonist)[2] | ~3.8-fold vs MC3R, also potent at MC5R |
| THIQ | Data not available | Data not available | Data not available | Primarily known as a selective MC4R agonist, antagonist selectivity data is limited. |
| Setmelanotide | 5.3[3] | 0.27[3] | 1600[3] | ~20-fold vs MC3R, ~5900-fold vs MC5R |
| PF-07258669 | >200-fold less potent than MC4R[4] | 0.46 (Ki, nM) | >200-fold less potent than MC4R[4] | >200-fold selective over MC1R, MC3R, and MC5R |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. The selectivity ratios provide a more standardized measure for comparison.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the MC4R and a typical experimental workflow for assessing antagonist activity.
References
A Comparative Analysis of Peptide vs. Non-Peptide MC4R Antagonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of Melanocortin-4 Receptor antagonists.
The Melanocortin-4 Receptor (MC4R) stands as a critical regulator of energy homeostasis, making it a prime therapeutic target for metabolic disorders. Both peptide-based and non-peptide small molecule antagonists have been developed to modulate its activity, each class presenting a unique profile of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of next-generation MC4R-targeted therapeutics.
At a Glance: Peptide vs. Non-Peptide MC4R Antagonists
| Feature | Peptide Antagonists | Non-Peptide Antagonists |
| Origin | Often derived from endogenous ligands (e.g., AgRP) or synthetic peptide libraries.[1][2] | Developed through high-throughput screening and medicinal chemistry efforts.[3][4] |
| Binding Affinity | Typically exhibit high, often nanomolar, binding affinity.[1][5] | Potency has improved to low nanomolar affinity for some compounds.[3][6] |
| Selectivity | Can be engineered for high selectivity over other melanocortin receptor subtypes.[5][7] | Achieving high selectivity can be challenging, but highly selective compounds have been identified.[6][8] |
| Pharmacokinetics | Generally poor oral bioavailability and shorter half-life, often requiring injection.[6] | Can be designed for oral bioavailability and improved pharmacokinetic profiles.[3] |
| In Vivo Efficacy | Potent effects on increasing food intake and body weight demonstrated in animal models.[9][10] | Orally active compounds have shown significant increases in food intake in vivo.[3] |
| Developmental Stage | Several compounds have been used extensively in preclinical research; some have entered clinical trials.[6] | A number of candidates are in preclinical and clinical development.[6][11] |
Quantitative Performance Data
The following tables summarize key quantitative data for representative peptide and non-peptide MC4R antagonists based on published literature.
Table 1: In Vitro Performance of Selected MC4R Antagonists
| Compound | Class | Binding Affinity (Ki/IC50, nM) vs. hMC4R | Functional Antagonism (IC50, nM) | Selectivity (fold) vs. hMC3R | Reference |
| SHU9119 | Peptide | - | - | - | [9] |
| HS014 | Peptide | 3.16 | - | 17.2 | [11] |
| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH2 | Peptide | - | - | 15-fold vs mMC3R | [1] |
| Ro27-4680 | Non-Peptide | IC50 <10 | No agonist activity | ~30-fold vs MC3R | [12] |
| Compound 12i | Non-Peptide | Low nanomolar | - | - | [3] |
| MCL0129 | Non-Peptide | Matches experimental value | - | High | [8][13][14] |
| GSC000580 | Non-Peptide | <1 | <1 | 500-1000 fold | [6] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the methods to assess antagonist activity is crucial for interpreting performance data.
MC4R Signaling Pathway
The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/cAMP pathway.[15][16] Activation by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[15] PKA then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.[17][18] MC4R antagonists block this cascade by preventing agonist binding.
Experimental Workflow: Characterizing MC4R Antagonists
A typical workflow for characterizing a novel MC4R antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the MC4R.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) is used.
-
Radioligand: A radiolabeled MC4R agonist with high affinity, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (¹²⁵I-NDP-MSH), is used.
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (antagonist) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., α-MSH).
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[19]
Functional Antagonism Assay (cAMP Accumulation)
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-stimulated cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human MC4R are seeded in multi-well plates.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine - IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of the test antagonist.
-
A fixed concentration of an MC4R agonist (e.g., α-MSH, typically at its EC80 concentration) is then added to stimulate the cells.
-
The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.[20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.
-
Reporter Gene Assays: Cells co-transfected with a cAMP response element (CRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[1][21][22]
-
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is determined by plotting the cAMP levels against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.[23]
Conclusion
The development of MC4R antagonists has seen significant progress in both the peptide and non-peptide arenas. While peptide antagonists have historically offered high potency and selectivity, their therapeutic application has been limited by poor pharmacokinetic properties. The advent of potent, selective, and orally bioavailable non-peptide antagonists represents a major advancement in the field.[3] The choice between these two classes will ultimately depend on the specific research or therapeutic application. For basic research and in vivo proof-of-concept studies where administration route is less of a concern, peptide antagonists remain valuable tools. For clinical development, particularly for chronic conditions, the focus has largely shifted towards non-peptide small molecules with more favorable drug-like properties. This guide provides a foundational framework for comparing these modalities, and researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. Functional Mixture-Based Positional Scan Identifies a Library of Antagonist Tetrapeptide Sequences (LAtTeS) with Nanomolar Potency for the Melanocortin-4 Receptor and Equipotent with the Endogenous AGRP(86–132) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and orally active non-peptide antagonists of the human melanocortin-4 receptor based on a series of trans-2-disubstituted cyclohexylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Approaches to the rational design of selective melanocortin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
- 9. Melanocortin-4 receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 19. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML-00253764 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Halogenated Heterocyclic Compound
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. ML-00253764 hydrochloride, a non-peptide melanocortin MC4 receptor antagonist, requires meticulous handling and disposal due to its chemical structure, which includes bromine, fluorine, and an imidazole moiety. In the absence of a specific Safety Data Sheet (SDS), this guide provides a procedural, step-by-step framework for its safe handling and disposal, drawing upon general principles for halogenated organic compounds and imidazole derivatives.
Hazard Identification and Waste Classification
Key Considerations:
-
Halogenated Compound: The presence of bromine and fluorine means this compound should be segregated as halogenated organic waste.[1] Co-disposal with non-halogenated waste can lead to the formation of toxic byproducts during treatment.[1]
-
Imidazole Derivative: Imidazole and its derivatives are often corrosive and can be harmful if swallowed.[4][5] Waste containing imidazole should be stored away from incompatible materials such as strong oxidizers and acids.[3][4]
-
Toxicity: Although specific toxicity data for this compound is not detailed in the provided search results, it is prudent to handle it with a high degree of caution.
Step-by-Step Disposal Protocol
Adherence to the following operational plan is crucial for the safe disposal of this compound and associated materials.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Solid Waste:
-
Collect unadulterated this compound powder in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Contaminated materials such as weighing paper, pipette tips, and gloves must also be placed in this container.[1]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, dedicated waste container labeled "Halogenated Organic Aqueous Waste."[1]
-
Solutions of the compound in organic solvents should be collected in a container labeled "Halogenated Organic Solvent Waste."
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Halogenated Organic," "Toxic").
Storage of Chemical Waste
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][4]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as general waste.
-
High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[6][7]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill, preferably using a chemical fume hood.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of solutions in organic solvents.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling similar chemical structures. Always consult your institution's specific safety and disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ML-00253764 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of ML-00253764 hydrochloride, a selective melanocortin receptor 4 (MC4R) antagonist. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant Gloves | Compatible with the solvents being used. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Use in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will ensure both the integrity of your experiments and the safety of laboratory personnel.
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Have an emergency eyewash station and safety shower in close proximity and ensure they are in proper working order.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or aerosols.
-
When weighing or transferring the solid compound, use caution to prevent the generation of dust.
-
For creating solutions, slowly add the compound to the solvent to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Compound and Solutions: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound, from initial risk assessment to final waste disposal.
Safe Handling Workflow for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
